4,6-Dibromopyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,6-dibromopyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2N2/c5-3-1-4(6)8-2-7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPVZSXIONCAJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602260 | |
| Record name | 4,6-Dibromopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36847-10-6 | |
| Record name | 4,6-Dibromopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Dibromopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physical and chemical properties of 4,6-Dibromopyrimidine
An In-depth Technical Guide to the Physical and Chemical Properties of 4,6-Dibromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. The pyrimidine core is a fundamental structure in numerous biologically active molecules, including nucleobases, and its derivatives are of significant interest in medicinal chemistry and materials science.[1] The presence of two bromine atoms at the 4 and 6 positions of the pyrimidine ring offers reactive sites for various chemical transformations, making it a valuable precursor for the synthesis of a wide array of functionalized molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols and reaction pathways.
Physical and Chemical Properties
This compound is a solid at room temperature, typically appearing as a white to off-white or pale cream crystalline powder.[2][3] It is important to handle this compound with appropriate safety precautions, as it is classified as harmful if swallowed and can cause serious eye damage.[4][5]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₂Br₂N₂ | [3][4][5] |
| Molecular Weight | 237.88 g/mol | [3][4][5] |
| Appearance | White to pale cream crystals or powder | [2] |
| Melting Point | 107.0-114.0 °C | [2] |
| Solubility | Soluble in Chloroform and Methanol. Insoluble in water. | [2] |
| Purity (typical) | >98.0% (GC) | [3] |
| CAS Number | 36847-10-6 | [4] |
Spectral Data
Detailed spectral information is crucial for the identification and characterization of this compound. While comprehensive public spectral data for this specific compound is limited, typical spectral characteristics for similar pyrimidine derivatives can be inferred.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to be simple due to the molecule's symmetry. The two protons on the pyrimidine ring are chemically equivalent, as are the two bromine atoms. The ¹³C NMR spectrum will show distinct signals for the carbon atoms in the pyrimidine ring.
-
¹H NMR: The spectrum would likely show a singlet for the two equivalent protons on the pyrimidine ring.
-
¹³C NMR: The spectrum would display signals corresponding to the different carbon environments within the pyrimidine ring.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected peaks would be associated with C-H stretching, C=N stretching, and C-Br stretching vibrations. The study of related substituted pyrimidines can provide insights into the expected vibrational modes.[6]
Chemical Reactivity and Synthesis
The bromine atoms in this compound are susceptible to nucleophilic substitution and can participate in various cross-coupling reactions, making it a versatile intermediate in organic synthesis.
Key Reactions
One of the most common and useful reactions involving this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds, enabling the introduction of various aryl or vinyl substituents at the 4 and 6 positions. This is a powerful method for creating more complex molecules with potential biological activity.
Caption: Suzuki-Miyaura cross-coupling of this compound.
Synthesis of this compound
Experimental Protocols
The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a brominated pyrimidine derivative, which can be adapted for this compound.
Objective: To synthesize a 4-aryl-6-bromopyrimidine via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., 3,4-difluorophenylboronic acid)[8]
-
Palladium catalyst (e.g., Pd(PPh₃)₄)[8]
-
Base (e.g., K₂CO₃)[8]
-
Solvent (e.g., DMF)[8]
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
In a round-bottom flask, dissolve this compound and the arylboronic acid in the solvent.
-
Add the base to the mixture.
-
Purge the flask with an inert gas (Nitrogen or Argon) for several minutes to remove oxygen.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) and stir for the required time (e.g., 6-8 hours).[8]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove inorganic salts and the catalyst.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography to obtain the desired 4-aryl-6-bromopyrimidine.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Applications in Drug Development
The pyrimidine scaffold is a key component in a wide range of therapeutic agents due to its ability to mimic the structures of endogenous nucleobases and interact with biological targets.[1] Halogenated pyrimidines like this compound are particularly valuable as they provide a platform for the synthesis of diverse libraries of compounds through various chemical modifications. These derivatives can be screened for a wide range of biological activities, including but not limited to, anticancer, anti-infective, and anti-inflammatory properties.[1] The versatility of this compound makes it an important tool for medicinal chemists in the discovery of novel drug candidates.
Safety and Handling
This compound is a hazardous substance and should be handled with care in a well-ventilated fume hood.[4][5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[3] It is harmful if swallowed and causes serious eye irritation.[3][5] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 3. This compound, 1G | Labscoop [labscoop.com]
- 4. This compound | C4H2Br2N2 | CID 20085404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 36847-10-6 [sigmaaldrich.com]
- 6. ripublication.com [ripublication.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. 4-Bromo-6-(3,4-difluorophenyl)pyrimidine (1592625-45-0) for sale [vulcanchem.com]
In-Depth Technical Guide to 4,6-Dibromopyrimidine: Molecular Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic utility of 4,6-dibromopyrimidine. The information is curated for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, with a focus on data presentation, experimental context, and logical workflows.
Core Molecular and Physical Data
This compound is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its key quantitative data are summarized in the table below for easy reference and comparison.
| Property | Value | Citation(s) |
| Molecular Formula | C₄H₂Br₂N₂ | [1] |
| Molecular Weight | 237.88 g/mol | [1] |
| Appearance | White to Orange to Green powder to crystal | [1] |
| Purity | >98.0% (GC) | [1] |
| CAS Number | 36847-10-6 | [1] |
| Melting Point | Not explicitly found for 4,6-isomer. For comparison, 2,6-dibromopyridine melts at 117-119 °C and 2,4-dibromopyridine at 35-40 °C. | [2][3] |
| Boiling Point | Data not available; likely to decompose at high temperatures. |
Synthesis and Experimental Protocols
A more common application of dihalopyrimidines is in cross-coupling reactions. The following protocol details a representative Suzuki-Miyaura coupling reaction, a cornerstone of modern drug discovery, using a closely related 4,6-dichloropyrimidine as a starting material. This protocol can be adapted for this compound to synthesize a variety of substituted pyrimidine derivatives.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 4,6-disubstituted pyrimidines, which are precursors to potent kinase inhibitors, such as those targeting Microtubule Affinity-Regulating Kinase 4 (MARK4).[5][6][7]
Materials:
-
4,6-Dichloropyrimidine (or this compound)
-
Aryl or Heteroaryl Boronic Acid
-
Palladium Catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and Water)
Procedure:
-
In a reaction vessel, dissolve 4,6-dihalopyrimidine (1 equivalent) and the desired aryl/heteroaryl boronic acid (2.2 equivalents) in a mixture of 1,4-dioxane and water.
-
Add the palladium catalyst (0.05 equivalents) and the base (3 equivalents) to the mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.
-
Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by extracting the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the desired 4,6-disubstituted pyrimidine.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in the core of various kinase inhibitors.[5][6][7][8][9][10] This is due to its ability to mimic the purine ring of ATP, allowing for competitive binding to the ATP-binding site of kinases. This compound, with its two reactive bromine atoms, is an excellent starting material for the synthesis of a diverse library of potential kinase inhibitors through sequential or double cross-coupling reactions.
Logical Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a logical workflow for the synthesis of a hypothetical kinase inhibitor library starting from this compound.
Caption: Synthetic workflow for generating a kinase inhibitor library.
Inhibition of the MARK4 Signaling Pathway
Microtubule Affinity-Regulating Kinase 4 (MARK4) is a serine/threonine kinase that plays a crucial role in cytoskeletal dynamics and cell polarity.[5][6][7] Dysregulation of MARK4 activity has been implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease and certain cancers. Therefore, inhibitors of MARK4 are of significant interest as potential therapeutic agents. The 4,6-disubstituted pyrimidine scaffold has been identified as a promising core for the development of potent MARK4 inhibitors.
The diagram below illustrates the putative mechanism of action of a hypothetical 4,6-disubstituted pyrimidine-based inhibitor, derived from this compound, on the MARK4 signaling pathway.
Caption: Inhibition of MARK4-mediated Tau phosphorylation.
References
- 1. This compound, 1G | Labscoop [labscoop.com]
- 2. 2,6-二溴吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2,6-Dibromopyridine, 98% | Fisher Scientific [fishersci.ca]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]
- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 7. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility of 4,6-Dibromopyrimidine in organic solvents
An In-depth Technical Guide on the Solubility of 4,6-Dibromopyrimidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
The solubility of pyrimidine derivatives, such as this compound, is governed by the principle of "like dissolves like." The polarity of both the solute and the solvent, as well as the potential for hydrogen bonding, are key factors. The presence of two bromine atoms and two nitrogen atoms in the pyrimidine ring of this compound gives it a distinct polarity that influences its interaction with different organic solvents. Generally, pyrimidine derivatives tend to be more soluble in polar organic solvents.
Qualitative Solubility Data
In the absence of direct quantitative data for this compound, we can infer its likely solubility characteristics from related compounds. The following table summarizes the qualitative solubility of structurally similar dibrominated heterocyclic compounds in common organic solvents. This information can serve as a preliminary guide for solvent selection in experimental procedures.
| Solvent Class | Solvent | Qualitative Solubility of Analogous Compounds (e.g., 2,6-Dibromopyridine) |
| Alcohols | Methanol | Soluble[1] |
| Ethanol | High Solubility[1] | |
| Ketones | Acetone | High Solubility[1] |
| Halogenated Alkanes | Chloroform | Soluble[1][2] |
| Dichloromethane | Soluble | |
| Ethers | Dioxane | Soluble[1] |
| Esters | Ethyl Acetate | Soluble[3] |
| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | Soluble[3] |
| Nonpolar Solvents | Hexane | Low Solubility[1] |
| Aqueous | Water | Insoluble[1][2] |
Note: This data is for analogous compounds and should be considered an estimation for this compound.
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
To obtain precise and reproducible quantitative solubility data for this compound, the isothermal shake-flask method is the gold standard.[1] This protocol outlines the key steps for determining the equilibrium solubility of the compound in various organic solvents at a specified temperature.
Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a constant temperature (e.g., 25 °C).
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with tight-sealing caps
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.[1]
-
Place the vials in a temperature-controlled shaker and agitate the mixtures at a constant speed and temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the solution is fully saturated.[1]
-
-
Phase Separation:
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.[1][3]
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.[3]
-
Dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
-
Calculation and Reporting:
-
Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor.
-
Report the solubility in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature.[1]
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Conclusion
While direct quantitative solubility data for this compound in organic solvents is not readily found in published literature, this guide provides a solid foundation for researchers. By leveraging the qualitative solubility information of analogous compounds and implementing the detailed experimental protocol provided, scientists and drug development professionals can accurately determine the solubility of this compound. This essential data will empower more informed decisions in experimental design, process optimization, and the overall advancement of research and development projects involving this compound.
References
4,6-Dibromopyrimidine: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4,6-Dibromopyrimidine (CAS No. 36847-10-6), a key intermediate in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with oral toxicity and severe eye damage.[1]
GHS Classification: [1]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Serious Eye Damage (Category 1): Causes serious eye damage.
-
Skin Irritation (Category 2): Causes skin irritation.[2]
Signal Word: Danger[1]
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[2]
-
H318: Causes serious eye damage.
-
H319: Causes serious eye irritation.[2]
Precautionary Statements: [1][2]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P354 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P317: Get medical help.
-
P332 + P313: If skin irritation occurs: Get medical advice/ attention.
-
P337 + P313: If eye irritation persists: Get medical advice/ attention.
-
P362 + P364: Take off contaminated clothing and wash it before reuse.
-
P501: Dispose of contents/ container to an approved waste disposal plant.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₄H₂Br₂N₂ |
| Molecular Weight | 237.88 g/mol |
| Appearance | White to Orange to Green powder to crystal |
| CAS Number | 36847-10-6 |
Source: PubChem, Labscoop[1][3]
Toxicological Data
Experimental Protocols
Safe Handling Protocol
Objective: To outline the standard procedure for the safe handling of this compound in a laboratory setting.
Materials:
-
This compound solid
-
Appropriate solvents (as required by the experimental procedure)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Glassware (beakers, flasks, etc.)
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, face shield, chemical-resistant gloves (nitrile or neoprene), lab coat.
Procedure:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.
-
Personal Protective Equipment (PPE): Don the appropriate PPE, including a lab coat, safety goggles, a face shield, and chemical-resistant gloves.
-
Weighing: Conduct all weighing operations within a chemical fume hood to minimize inhalation exposure. Place a weighing paper or boat on the analytical balance and tare. Carefully transfer the desired amount of this compound using a clean spatula. Avoid generating dust.
-
Transfer and Dissolution: If preparing a solution, add the weighed solid to the appropriate glassware inside the fume hood. Slowly add the solvent and stir until fully dissolved.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all contaminated surfaces and equipment.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials and light.
Spill Cleanup Protocol
Objective: To provide a safe and effective procedure for cleaning up a small spill of solid this compound.
Materials:
-
Spill kit containing:
-
Absorbent pads or sand
-
Broom and dustpan (plastic or other non-sparking material)
-
Sealable plastic bags for waste disposal
-
Hazardous waste labels
-
-
Personal Protective Equipment (PPE): safety goggles, face shield, chemical-resistant gloves, lab coat, and if necessary, a respirator with an appropriate cartridge.
Procedure:
-
Evacuate and Isolate: Immediately alert others in the vicinity of the spill. Evacuate the immediate area. If the spill is large or if there is a risk of airborne dust, restrict access to the area.
-
Assess the Spill: Evaluate the extent of the spill and the potential hazards. For small, contained spills of solid material, proceed with cleanup. For large or uncontained spills, contact the institution's Environmental Health and Safety (EHS) department.
-
Don PPE: Wear appropriate PPE from the spill kit.
-
Containment and Cleanup: Gently sweep the solid this compound into a dustpan. Avoid creating dust. Alternatively, cover the spill with a dry absorbent material like sand to prevent it from becoming airborne before sweeping.
-
Waste Collection: Carefully transfer the spilled material and any contaminated absorbent into a sealable plastic bag.
-
Decontamination: Wipe the spill area with a damp cloth or paper towel. Place the used cleaning materials into the waste bag.
-
Waste Disposal: Seal the bag, attach a hazardous waste label with the contents clearly identified, and dispose of it according to institutional and local regulations for halogenated organic waste.
-
Post-Cleanup: Remove and dispose of contaminated PPE in the hazardous waste bag. Wash hands thoroughly with soap and water.
Waste Disposal Protocol
Objective: To outline the proper procedure for the disposal of this compound waste.
Procedure:
-
Waste Segregation: Collect all waste containing this compound, including unused product, contaminated materials, and solutions, in a designated and clearly labeled hazardous waste container. As a halogenated organic compound, it should be segregated from non-halogenated waste streams.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage of Waste: Store the waste container in a designated satellite accumulation area, away from incompatible materials. Keep the container tightly sealed.
-
Disposal: Arrange for the disposal of the hazardous waste through the institution's EHS department or a licensed chemical waste disposal company, in accordance with all local, state, and federal regulations.
Visualizations
Signaling Pathway: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling
This compound serves as a scaffold for synthesizing kinase inhibitors. The diagram below illustrates a generic Receptor Tyrosine Kinase (RTK) signaling pathway and the mechanism of action of a competitive kinase inhibitor.
Caption: Mechanism of RTK inhibition by a pyrimidine-based drug.
Experimental Workflow: Handling this compound
The following diagram outlines the standard workflow for handling this compound from receipt to disposal.
Caption: Standard laboratory workflow for this compound.
Logical Relationships: Hierarchy of Safety Controls
This diagram illustrates the hierarchy of controls for mitigating risks associated with handling hazardous chemicals like this compound. The most effective controls are at the top.
Caption: Hierarchy of controls for chemical safety.
References
An In-depth Technical Guide to the Spectroscopic Data of 4,6-Dibromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4,6-dibromopyrimidine, a key intermediate in synthetic organic chemistry and drug discovery. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.
Spectroscopic Data
The structural simplicity of this compound gives rise to a straightforward NMR spectrum. The expected chemical shifts are influenced by the electronegativity of the bromine atoms and the aromatic nature of the pyrimidine ring.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Position | Predicted Chemical Shift (δ) [ppm] | Multiplicity |
| H-2 | ~8.7 - 8.9 | Singlet |
| H-5 | ~7.3 - 7.5 | Singlet |
Note: Predicted values are based on data for analogous compounds such as 4,6-dichloropyrimidine and general substituent effects. The exact chemical shifts may vary depending on the solvent used.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Position | Predicted Chemical Shift (δ) [ppm] |
| C-2 | ~158 - 162 |
| C-4 / C-6 | ~155 - 160 |
| C-5 | ~120 - 125 |
Note: Predicted values are based on typical chemical shift ranges for substituted pyrimidines.
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its aromatic ring and carbon-bromine bonds.
Table 3: Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aromatic C=C Stretch | 1600 - 1400 | Medium to Weak |
| Aromatic C=N Stretch | 1575 - 1525 | Medium |
| C-Br Stretch | 700 - 500 | Strong |
Note: These are general ranges for the specified functional groups. The fingerprint region (below 1500 cm⁻¹) will contain additional complex vibrations characteristic of the molecule.
Mass spectrometry of this compound is distinguished by the isotopic pattern of bromine. The presence of two bromine atoms results in a characteristic cluster of peaks for the molecular ion.
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₄H₂Br₂N₂ |
| Molecular Weight | 237.88 g/mol |
| Exact Mass | 237.85642 Da[1] |
| Monoisotopic Mass | 235.85847 Da[1] |
| Expected Isotopic Pattern | |
| M+ | (⁷⁹Br, ⁷⁹Br) |
| M+2 | (⁷⁹Br, ⁸¹Br) |
| M+4 | (⁸¹Br, ⁸¹Br) |
| Predicted Fragmentation | m/z |
| [M-Br]⁺ | 157/159 |
| [M-2Br]⁺ | 78 |
| [M-HCN]⁺ | 211/213/215 |
Note: The relative intensities of the M, M+2, and M+4 peaks are expected to be in a ratio of approximately 1:2:1 due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Experimental Protocols
The following protocols provide detailed methodologies for the acquisition of spectroscopic data for this compound.
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Mix the sample using a vortex or sonicator until the solid is completely dissolved.
-
If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Securely cap and label the NMR tube.
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard 1D ¹H spectrum. A spectral width of 0-10 ppm is typically sufficient.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Acquisition:
-
Use the same sample prepared for ¹H NMR.
-
Switch the spectrometer to the ¹³C channel and tune the probe.
-
Acquire a proton-decoupled ¹³C spectrum. A spectral width of 0-200 ppm is standard.
-
A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Process and reference the spectrum similarly to the ¹H spectrum.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR setup.
-
Place a small amount of solid this compound onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of around 1 µg/mL.
Data Acquisition:
-
Introduce the sample into the mass spectrometer. For volatile compounds, a direct insertion probe or gas chromatography (GC-MS) inlet can be used.
-
Set the ionization mode to Electron Ionization (EI) with a standard electron energy of 70 eV.
-
Set the mass analyzer to scan a suitable m/z range (e.g., 50-300 amu).
-
Acquire the mass spectrum. The resulting spectrum will show the molecular ion peak cluster and fragment ions.
Visualizations
The following diagrams illustrate the standardized workflows for the spectroscopic analysis of this compound.
References
The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus, a fundamental heterocyclic aromatic compound, stands as a privileged scaffold in the landscape of medicinal chemistry. Its prevalence in the very building blocks of life, DNA and RNA, has made it a focal point for the design and development of a vast array of therapeutic agents. Pyrimidine derivatives have demonstrated remarkable efficacy across a spectrum of diseases, acting as potent anticancer, antiviral, antimicrobial, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and therapeutic applications of pyrimidine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Therapeutic Applications and Mechanisms of Action
The versatility of the pyrimidine core allows for a diverse range of biological activities, primarily by mimicking endogenous nucleobases to interfere with nucleic acid synthesis or by acting as competitive inhibitors of key enzymes in various signaling cascades.
Anticancer Activity
Pyrimidine derivatives are a mainstay in oncology, with mechanisms that often involve the inhibition of critical enzymes in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs). By blocking the ATP-binding sites of these kinases, these compounds disrupt downstream signaling, leading to cell cycle arrest and apoptosis. Another significant mechanism is the inhibition of thymidylate synthase, a crucial enzyme in DNA synthesis, which is the mode of action for the well-known chemotherapeutic agent 5-fluorouracil.
Antiviral Activity
In the realm of antiviral therapy, pyrimidine analogues function as nucleoside reverse transcriptase inhibitors (NRTIs). They are phosphorylated in the host cell to their active triphosphate form and are subsequently incorporated into the growing viral DNA chain by reverse transcriptase. This incorporation leads to chain termination, thereby halting viral replication. Zidovudine (AZT), an early and pivotal anti-HIV drug, is a prime example of this class.
Antimicrobial Activity
The antibacterial and antifungal properties of pyrimidine derivatives are often attributed to their ability to inhibit dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate, a key cofactor in the biosynthesis of nucleic acids and amino acids. By blocking this pathway, these compounds effectively starve the microorganisms of essential building blocks. Trimethoprim is a widely used antibacterial agent that operates through this mechanism.
Anti-inflammatory Activity
Pyrimidine derivatives have also emerged as potent anti-inflammatory agents. Their mechanism of action in this context often involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. Some derivatives also modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.
Quantitative Data on Biological Activity
The following tables summarize the biological activity of representative pyrimidine derivatives across different therapeutic areas, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound Class | Derivative Example | Target/Cell Line | IC50 (µM) |
| Indazol-Pyrimidine | Compound 4f | MCF-7 (Breast) | 1.629 |
| Indazol-Pyrimidine | Compound 4i | MCF-7 (Breast) | 1.841 |
| Pyrazolopyrimidine | Compound 5h | HCT-116 (Colon) | 1.51 |
| Pyrazolopyrimidine | Compound 6c | MCF-7 (Breast) | 7.68 |
| Thienopyrimidine | Compound 7a | PIM-1 Kinase | 1.18 |
| Thienopyrimidine | Compound 7c | PIM-1 Kinase | 1.38 |
| Cyanopyridine-based | Compound 4c | HCT-116 (Colon) | 7.15 |
| Cyanopyridine-based | Compound 4d | HepG-2 (Liver) | 6.95 |
Table 2: Antiviral Activity of Pyrimidine Derivatives
| Compound Class | Virus | Assay | EC50/IC50 (µM) |
| Dihydropyrimidine | Influenza A | Plaque Reduction | 0.03 |
| Triazolopyrimidine | HIV | Anti-HIV | >200 (CC50) |
Table 3: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Class | Microorganism | MIC (µg/mL) |
| Pyrrolopyrimidine | Staphylococcus aureus | 8 |
| Pyrimidine derivative | Candida albicans | 6.25 |
| Pyridothienopyrimidine | Staphylococcus aureus | 4-20 |
| Pyridothienopyrimidine | Bacillus subtilis | 4-20 |
| Pyridothienopyrimidine | Escherichia coli | 4-20 |
| Pyridothienopyrimidine | Pseudomonas aeruginosa | 4-20 |
Table 4: Anti-inflammatory Activity of Pyrimidine Derivatives
| Compound Class | Target/Assay | IC50/ED50 (µM) |
| Pyrimidine derivative | LOX Inhibition | 42 |
| Pyrimidine derivative | LOX Inhibition | 47.5 |
| Pyrimidine derivative | COX-2 Inhibition | 0.04 |
| Pyridine-pyrimidine hybrid | Nitric Oxide Inhibition | 83.1 |
| Pyridine-pyrimidine hybrid | Nitric Oxide Inhibition | 88.7 |
Synthesis of the Pyrimidine Core
The synthesis of the pyrimidine ring is a well-established area of organic chemistry, with several versatile methods available to construct this important scaffold.
Biginelli Reaction
A classic and widely used multicomponent reaction for the synthesis of dihydropyrimidines. It involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[1][2][3][4][5]
Pinner Synthesis
This method involves the condensation of a 1,3-dicarbonyl compound with an amidine.[6][7] It is a versatile approach that allows for the synthesis of a wide variety of substituted pyrimidines.
From Chalcones
Chalcones, which are α,β-unsaturated ketones, can serve as precursors for pyrimidine synthesis. They can be cyclized with urea, thiourea, or guanidine to yield pyrimidine derivatives.[3][4][5][8][9]
From Amidines and α,β-Unsaturated Ketones
A more recent and metal-free approach involves the [3+3] annulation of amidines with α,β-unsaturated ketones, followed by an oxidation step to form the aromatic pyrimidine ring.[2][10]
Key Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a deeper understanding of the role of pyrimidine derivatives in medicinal chemistry.
Signaling Pathway Diagrams
Caption: EGFR Signaling Pathway and Inhibition by a Pyrimidine Derivative.
References
- 1. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 2. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. rjptonline.org [rjptonline.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pnrjournal.com [pnrjournal.com]
- 9. [PDF] Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity | Semantic Scholar [semanticscholar.org]
- 10. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Versatility of Dihalopyrimidines: An In-depth Technical Guide to their Role in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Dihalopyrimidines have emerged as indispensable building blocks in modern organic synthesis, offering a versatile platform for the construction of a wide array of functionalized molecules. Their unique electronic properties and the differential reactivity of the halogen substituents make them highly valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the core reactions involving dihalopyrimidines, complete with detailed experimental protocols, quantitative data, and visual representations of key mechanistic pathways and experimental workflows.
Nucleophilic Aromatic Substitution (SNAr) on Dihalopyrimidines
The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of two halogen atoms, renders it highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a variety of nucleophiles, including amines, alkoxides, and thiolates. The regioselectivity of these reactions is a key consideration, often influenced by the substitution pattern of the pyrimidine ring and the nature of the nucleophile.
Regioselectivity in SNAr Reactions
In general, for 2,4-dihalopyrimidines, nucleophilic attack preferentially occurs at the C4 position. This is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at this position. However, exceptions to this rule exist, particularly when steric hindrance or electronic effects from other substituents on the ring come into play. For instance, the presence of a strong electron-donating group at the C6 position can direct nucleophilic attack to the C2 position.
Experimental Protocols for SNAr Reactions
Protocol 1: Synthesis of 2,4-diamino-6-chloropyrimidine
This protocol details the chlorination of 2,4-diamino-6-hydroxypyrimidine, a common precursor, followed by substitution.
-
Step 1: Chlorination. 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) is added to phosphorus oxychloride (9 mL) and stirred at 97 °C for 17 hours. The reaction mixture is then slowly added to ice water and stirred at 90 °C for 1 hour. The pH is adjusted to 8 with NaOH, and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield 2,4-diamino-6-chloropyrimidine (0.97 g, 85% yield) as a white solid.[1]
-
Step 2: Amination. The resulting 2,4-diamino-6-chloropyrimidine can then be further functionalized. For example, to a solution of (S)-2,3-isopropylideneglycerol (4.0 mmol) in dry DMSO (5 mL), NaH (5.0 mmol) is added and stirred at room temperature for 1 hour. 2,4-diamino-6-chloropyrimidine (2.0 mmol) is then added, and the mixture is stirred at 90 °C for 8 hours. After quenching with saturated NH4Cl, the product is extracted with ethyl acetate and purified.[1]
Protocol 2: Nucleophilic Aromatic Substitution with Amines on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde
This procedure demonstrates the amination of a dichloropyrimidine derivative.
-
A mixture of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1 mmol), the desired amine (1 mmol), and triethylamine (1 mmol) in ethanol (5.0 mL) is heated under reflux for 3 hours.[2] The reaction progress can be monitored by TLC. Upon completion, the product can be isolated by cooling the reaction mixture and collecting the precipitate.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools for C-C and C-N bond formation, and dihalopyrimidines are excellent substrates for these transformations. The ability to perform sequential and site-selective couplings makes them highly attractive for building molecular complexity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which forms a C-C bond between an organohalide and a boronic acid or ester, is widely used with dihalopyrimidines.
For common substrates like 2,4-dichloropyrimidine, the Suzuki-Miyaura coupling typically occurs with high regioselectivity at the C4 position.[3] This is attributed to the more favorable oxidative addition of the palladium catalyst to the C4-Cl bond. However, recent studies have shown that C2-selective couplings can be achieved by using bulky N-heterocyclic carbene (NHC) ligands.
Protocol 3: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol details an efficient microwave-assisted method for the C4-selective arylation of 2,4-dichloropyrimidine.
-
In a microwave reactor vial, 2,4-dichloropyrimidine (75 mg, 0.5 mmol) is dissolved in a mixture of 1,4-dioxane (4 mL) and water (2 mL). The solution is degassed with argon.
-
Potassium carbonate (207 mg, 1.5 mmol), the desired aryl or heteroaryl boronic acid (0.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (2.9 mg, 0.0025 mmol, 0.5 mol%) are added.
-
The reaction mixture is stirred for 15 minutes at 100 °C in the microwave reactor.
-
After cooling, the mixture is extracted with ethyl acetate, washed with brine, and dried over anhydrous Na2SO4. The product is then purified by column chromatography.[4]
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Dihalopyrimidine | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4 (0.5) | K2CO3 | 1,4-Dioxane/H2O | 100 (MW) | 0.25 | 81 | [4] |
| 2 | 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh3)4 (0.5) | K2CO3 | 1,4-Dioxane/H2O | 100 (MW) | 0.25 | 92 | [4] |
| 3 | 2,4-Dichloropyrimidine | 2-Thienylboronic acid | Pd(PPh3)4 (0.5) | K2CO3 | 1,4-Dioxane/H2O | 100 (MW) | 0.25 | 75 | [4] |
| 4 | 2,4,5,6-Tetrachloropyrimidine | Phenylboronic acid (1.0 equiv) | Pd(PPh3)2Cl2 (1.0-3.0) | K2CO3 | Dioxane/H2O | 60 | 2 | 87-97 | [5] |
| 5 | 2,4,5,6-Tetrachloropyrimidine | Phenylboronic acid (2.0 equiv) | Pd(PPh3)2Cl2 (1.25) | K2CO3 | Dioxane/H2O | 80 | 5 | 80-85 | [5] |
Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine. This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines.
Protocol 4: Mono-amination of 2,5-dichloro-4,6-pyrimidinediamine
This general protocol outlines the selective mono-amination of a dichloropyrimidine derivative.
-
In a reaction vessel under an inert atmosphere, add 2,5-dichloro-4,6-pyrimidinediamine (1.0 mmol), the palladium catalyst (e.g., Pd2(dba)3, 0.01-0.05 mmol), the phosphine ligand (e.g., Xantphos, 0.02-0.10 mmol), and the base (e.g., Cs2CO3, 1.2-2.0 mmol).
-
Add the anhydrous solvent (e.g., 1,4-dioxane or toluene, 5-10 mL).
-
Add the primary or secondary amine (1.0-1.2 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
After cooling, dilute the mixture with an organic solvent, wash with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography.[6]
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Dihalopyrimidine | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 6-Aryl-2,4-dichloropyrimidine | Dibutylamine | Pd(OAc)2/dppb | LiHMDS | THF | RT | 95 (99:1 C4:C2) | [7] |
| 2 | 2,5-Dichloro-4,6-pyrimidinediamine | Morpholine | Pd2(dba)3/Xantphos | Cs2CO3 | 1,4-Dioxane | 100 | Varies | [8] |
| 3 | 2-Chloropyrimidine | Aniline | Pd(dba)2/XPhos | NaOtBu | Toluene | Reflux | 94 | [9] |
Diagram: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynylpyrimidine derivatives.
Protocol 5: General Procedure for Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of a halopyrimidine with a terminal alkyne.
-
To a dry Schlenk flask under an inert atmosphere, add the halopyrimidine (1.0 eq.), the palladium catalyst (e.g., PdCl2(PPh3)2, 5 mol%), and copper(I) iodide (10 mol%).
-
Add an anhydrous solvent (e.g., CH3CN) and an amine base (e.g., triethylamine, 3.0 eq.).
-
Add the terminal alkyne (1.1-1.5 eq.) via syringe.
-
Stir the reaction at room temperature or with gentle heating and monitor by TLC.
-
Upon completion, the reaction is worked up by partitioning between an organic solvent and water, followed by purification of the organic layer.[7][10]
Quantitative Data for Sonogashira Coupling
| Entry | Dihalopyrimidine | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Iodo-6-methyl-2-(methylthio)pyrimidine | 1-Iodo-4-nitrobenzene | PdCl2(PPh3)2 (5) | CuI (10) | Et3N | CH3CN | RT | 95 | [10] |
| 2 | 4-Iodo-6-methyl-2-(methylthio)pyrimidine | Phenylacetylene | PdCl2(PPh3)2 (5) | CuI (10) | Et3N | CH3CN | RT | 92 | [10] |
| 3 | 3-Iodoaniline | 2-Methylbut-3-yn-2-ol | Pd1@NC (0.3) | CuI (2) | NEt3 | MeCN | 80 | >95 | [11] |
Stille and Heck Couplings
While less commonly reported for dihalopyrimidines compared to Suzuki and Buchwald-Hartwig reactions, Stille and Heck couplings are also valuable transformations.
-
Stille Coupling: This reaction couples an organohalide with an organotin compound. It is known for its tolerance of a wide range of functional groups, though the toxicity of tin reagents is a drawback.[12][13]
-
Heck Reaction: The Heck reaction couples an organohalide with an alkene.[14] It is a powerful method for the synthesis of substituted alkenes.
Applications in Drug Development and Agrochemicals
Dihalopyrimidines are crucial intermediates in the synthesis of numerous biologically active compounds.
Kinase Inhibitors
The pyrimidine scaffold is a common feature in many kinase inhibitors used in cancer therapy. The ability to selectively functionalize dihalopyrimidines at different positions is key to developing potent and selective inhibitors. For instance, 2,4-diaminopyrimidine derivatives have been synthesized as anti-tubercular agents, and pyrimidine-4,6-diamine derivatives have been designed as Janus Kinase 3 (JAK3) inhibitors.[1][4]
Diagram: General Workflow for Kinase Inhibitor Synthesis
Caption: A general synthetic workflow for kinase inhibitors using sequential cross-coupling reactions on a dihalopyrimidine core.
Gemcitabine Synthesis
2,4-Dichloro-5-fluoropyrimidine is a key starting material in the synthesis of Gemcitabine, an important anticancer drug.[15][16][17] The synthesis involves the coupling of the dichloropyrimidine with a protected sugar moiety, followed by further transformations.
Agrochemicals
4,6-Dichloropyrimidine is a vital intermediate in the production of various agrochemicals, including herbicides and pesticides. Its reactivity allows for the introduction of different functional groups to fine-tune the biological activity and properties of the final products.[6]
Conclusion
Dihalopyrimidines are exceptionally versatile and valuable building blocks in organic synthesis. Their reactivity in both nucleophilic aromatic substitution and a wide range of palladium-catalyzed cross-coupling reactions allows for the efficient and often regioselective synthesis of highly functionalized pyrimidine derivatives. The ability to perform sequential reactions on these scaffolds provides a powerful strategy for the rapid construction of molecular diversity. As demonstrated by their widespread use in the synthesis of pharmaceuticals and agrochemicals, the importance of dihalopyrimidines in modern chemistry is undeniable and will continue to be a fruitful area of research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stille Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]
- 16. nbinno.com [nbinno.com]
- 17. Gemcitabine | C9H11F2N3O4 | CID 60750 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 4,6-Dibromopyrimidine: Suppliers, Purity, and Synthetic Applications
For researchers, scientists, and professionals in drug development, 4,6-dibromopyrimidine is a valuable heterocyclic building block. Its two reactive bromine atoms allow for selective functionalization, making it a key intermediate in the synthesis of a wide range of more complex molecules, particularly for pharmaceutical and materials science applications. This technical guide provides an overview of commercially available this compound, including supplier details and purity grades, and delves into its key synthetic applications with detailed experimental protocols.
Suppliers and Purity Grades
The availability and purity of starting materials are critical for reproducible and successful research. This compound is available from several chemical suppliers, with purity typically determined by Gas Chromatography (GC).
| Supplier | Purity Grade | Analysis Method | Notes |
| Tokyo Chemical Industry (TCI) | >98.0% | GC | Sold through distributors such as Labscoop.[1] |
| ChemScene LLC | 95% | Not specified | Sold through distributors such as Sigma-Aldrich.[2] |
| Ivy Fine Chemicals | Not specified | Not specified | Specialty chemical supplier. |
| Sigma-Aldrich | "As-is" | None provided | Buyer assumes responsibility for confirming product identity and/or purity as the company does not collect analytical data for this product.[3] |
| PubChem Listed Vendors | 95% (generic) | Not specified | PubChem is a database that lists various suppliers; a 95% purity is noted for this compound.[4] |
Synthetic Applications & Experimental Protocols
The two bromine atoms on the pyrimidine ring are susceptible to displacement through various reactions, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution
The bromine atoms of this compound can be displaced by a variety of nucleophiles, such as alkoxides, amines, and thiols. This allows for the introduction of diverse functional groups onto the pyrimidine core. A representative example is the synthesis of 4,6-dialkoxypyrimidines.
Experimental Protocol: Synthesis of 4,6-Diethoxypyrimidine from 4,6-Dichloropyrimidine
This protocol, while using the dichloro-analogue, is representative of the nucleophilic substitution reaction that this compound would undergo.
Materials:
-
4,6-Dichloropyrimidine
-
Sodium metal
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (2.2 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.
-
Once all the sodium has reacted, add 4,6-dichloropyrimidine (1.0 equivalent) to the sodium ethoxide solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 4,6-diethoxypyrimidine.[5][6]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In the context of this compound, it allows for the selective substitution of one or both bromine atoms with aryl, heteroaryl, or vinyl groups. This reaction is pivotal in the synthesis of complex molecules for drug discovery and materials science.
Experimental Protocol: Representative Suzuki-Miyaura Reaction of a Dihalogenated Pyrimidine
The following protocol is adapted from the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine and is representative of a typical Suzuki-Miyaura coupling reaction involving a dihalogenated pyrimidine.[1]
Materials:
-
This compound (or a substituted dihalopyrimidine)
-
Aryl/heteroaryl boronic acid
-
Pd(PPh₃)₄ (Palladium catalyst)
-
K₃PO₄ (Base)
-
1,4-Dioxane (Solvent)
-
Distilled water
-
Schlenk flask
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the Pd(PPh₃)₄ catalyst (e.g., 5 mol %) and the this compound (1.0 equivalent).
-
Add the solvent (e.g., 1,4-Dioxane) and stir the mixture under an inert atmosphere for 30 minutes at room temperature.
-
After 30 minutes, add the aryl/heteroaryl boronic acid (e.g., 1.1 equivalents), the base (e.g., K₃PO₄, 2.0 equivalents), and distilled water.
-
Reflux the reaction mixture at 70–80 °C for 18–22 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Synthetic Pathways
The logical flow of these key synthetic transformations can be represented in diagrams.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | 36847-10-6 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. (Open Access) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies (2020) | Ayesha Malik | 18 Citations [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Technical Guide to the Commercial Availability and Application of 4,6-Dibromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability of 4,6-dibromopyrimidine, a key building block in medicinal chemistry and materials science. This document details sourcing information, key chemical properties, and relevant experimental protocols for its application in drug discovery, particularly in the synthesis of kinase inhibitors.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The table below summarizes key information from prominent vendors to facilitate procurement for research and development purposes. Purity levels are generally high, with most suppliers offering grades suitable for synthetic applications. It is important to note that some suppliers, such as Sigma-Aldrich for this specific product, place the responsibility of confirming identity and purity on the buyer as they may not provide detailed analytical data.[1]
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| Sigma-Aldrich | 36847-10-6 | C₄H₂Br₂N₂ | 237.88 | 95% | Custom |
| Fisher Scientific (TCI) | 36847-10-6 | C₄H₂Br₂N₂ | 237.88 | >98.0% (GC) | 1g, 5g |
| Labscoop (TCI) | 36847-10-6 | C₄H₂Br₂N₂ | 237.88 | >98.0% (GC) | 1g, 25g |
| PubChem | 36847-10-6 | C₄H₂Br₂N₂ | 237.88 | - | - |
Physicochemical Properties
This compound is a solid at room temperature, appearing as a white to off-white crystalline powder.[2][3] Key physicochemical properties are summarized below.
| Property | Value |
| IUPAC Name | This compound |
| Melting Point | 49-52 °C |
| Boiling Point | 263.7 °C at 760 mmHg |
| InChI Key | CEPVZSXIONCAJV-UHFFFAOYSA-N |
Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals corresponding to the protons at the C2 and C5 positions of the pyrimidine ring. The chemical shifts will be influenced by the two bromine atoms.
¹³C NMR: The carbon NMR spectrum will display signals for the three distinct carbon environments in the pyrimidine ring. The carbons bearing the bromine atoms (C4 and C6) will be significantly shifted downfield.
IR Spectroscopy: The infrared spectrum will exhibit characteristic vibrational bands for the C-H and C=N bonds within the pyrimidine ring. A C-Br stretching vibration is expected in the lower frequency region of the spectrum.
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms, with prominent [M]+, [M+2]+, and [M+4]+ peaks. The nominal molecular weight is 238 g/mol .[6]
Applications in Drug Discovery: A Versatile Scaffold
The pyrimidine core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, particularly kinase inhibitors.[7][8] The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bond interactions with the hinge region of the kinase active site.[7] this compound serves as a versatile starting material for the synthesis of a diverse range of substituted pyrimidines through cross-coupling reactions.
The two bromine atoms at the 4 and 6 positions can be sequentially or simultaneously substituted, allowing for the introduction of various functional groups and the exploration of structure-activity relationships (SAR). This makes this compound an attractive building block for the development of potent and selective kinase inhibitors for various therapeutic areas, including oncology and neurodegenerative diseases.[7][9][10]
Experimental Protocols
The following are detailed experimental protocols for common cross-coupling reactions that can be applied to this compound, based on established procedures for structurally similar dihalopyrimidines.
Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a dihalopyrimidine with an arylboronic acid. This reaction is fundamental for creating biaryl structures common in many kinase inhibitors.
Materials:
-
This compound
-
Arylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination to introduce an amine substituent onto the pyrimidine core. This is a key transformation for synthesizing many aminopyrimidine-based kinase inhibitors.
Materials:
-
This compound
-
Primary or secondary amine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Nitrogen or Argon gas supply in a glovebox
-
Sealed reaction tube
Procedure:
-
Inside a glovebox, add the palladium precatalyst Pd₂(dba)₃ (0.01-0.05 equiv.), the phosphine ligand (0.02-0.10 equiv.), and the base (NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.) to a sealable reaction tube.
-
Add this compound (1.0 equiv.) to the tube.
-
Add the anhydrous, degassed solvent.
-
Add the amine (1.1-1.5 equiv.) to the mixture.
-
Seal the reaction tube, remove it from the glovebox, and place it in a preheated oil bath at 80-110 °C.
-
Stir the reaction mixture vigorously for 4-24 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and quench with a saturated aqueous solution of ammonium chloride or water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate a typical experimental workflow for a Suzuki-Miyaura coupling reaction and a simplified signaling pathway demonstrating the role of a pyrimidine-based kinase inhibitor.
References
- 1. This compound | 36847-10-6 [sigmaaldrich.com]
- 2. labscoop.com [labscoop.com]
- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C4H2Br2N2 | CID 20085404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4,6-Disubstituted Pyrimidines from 4,6-Dibromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of 4,6-disubstituted pyrimidines, utilizing 4,6-dibromopyrimidine as a versatile starting material. The methodologies covered include Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Nucleophilic Aromatic Substitution (SNAr). These reactions are fundamental in medicinal chemistry for the generation of diverse pyrimidine libraries for drug discovery programs, particularly in the development of kinase inhibitors and other therapeutic agents.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, offering a versatile approach to functionalize the pyrimidine core.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling enables the introduction of aryl or vinyl substituents at the 4- and 6-positions of the pyrimidine ring through the reaction of this compound with boronic acids or their esters.
General Protocol:
A mixture of this compound, a boronic acid derivative (1.1-2.0 equivalents per bromine), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), and a base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) in a suitable solvent (e.g., 1,4-dioxane, DMF, toluene, often with water) is heated under an inert atmosphere until the reaction is complete. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography.
Table 1: Suzuki-Miyaura Coupling of Halogenated Pyrimidines with Boronic Acids - Substrate Scope and Yields
| Entry | Pyrimidine Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60 |
| 2 | 4,6-Dichloropyrimidine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Good |
| 3 | 4,6-Dichloropyrimidine | 4-Fluorophenylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 | 18 | 65 (di-coupled) |
| 4 | 2-Amino-4,6-dichloropyrimidine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 80 | 12 | 85 |
| 5 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | NaHCO₃ | DME | - | - | 58 (C4-coupled) |
Yields are for the coupled product and may vary based on the specific reaction conditions and substrate.
Detailed Experimental Protocol: Synthesis of 4,6-Di(thiophen-3-yl)pyrimidine
This protocol describes the synthesis of a 4,6-disubstituted pyrimidine via a Suzuki-Miyaura coupling reaction.
-
Materials:
-
4,6-Dichloropyrimidine (1.0 equiv)
-
Thiophen-3-ylboronic acid (2.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄ (3.0 equiv)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a reaction vessel, add 4,6-dichloropyrimidine, thiophen-3-ylboronic acid, and K₃PO₄.
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Flush the vessel with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 3 hours, or until TLC/LC-MS analysis indicates completion of the reaction.
-
Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Purify the crude product using column chromatography (e.g., ethyl acetate/hexane) to yield the desired 4,6-di(thiophen-3-yl)pyrimidine.[1]
-
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the synthesis of N-aryl and N-heteroaryl pyrimidines by coupling this compound with a wide range of primary and secondary amines.
General Protocol:
A mixture of this compound, an amine (1.1-2.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, RuPhos, BINAP), and a base (e.g., NaOt-Bu, K₃PO₄, LiHMDS) in an anhydrous aprotic solvent (e.g., toluene, dioxane) is heated under an inert atmosphere. The reaction is monitored by TLC or LC-MS, and upon completion, the product is isolated and purified.
Table 2: Buchwald-Hartwig Amination of Halogenated Pyridines and Pyrimidines - Substrate Scope and Yields
| Entry | Aryl Halide | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] (0.18 mmol)/ (±)-BINAP (0.35 mmol) | NaOt-Bu | Toluene | 80 | 4 | 60 |
| 2 | 2-Bromopyridine | Volatile secondary amines | Pd(OAc)₂/dppp | NaOt-Bu | Toluene | 80 | - | 55-98 |
| 3 | 4-Bromotoluene | Morpholine | Pd(I) dimer precatalyst/DavePhos | KOt-Bu | - | - | - | Optimized |
| 4 | 2,5-Dichloro-4,6-pyrimidinediamine | Primary/secondary amine | Pd₂(dba)₃/XPhos (2/4) | NaOt-Bu | Toluene | 100 | - | - |
Yields are for the aminated product and are highly dependent on the specific combination of ligand and base.
Detailed Experimental Protocol: Synthesis of N⁴-Phenyl-6-bromopyrimidin-4-amine
This protocol details a mono-amination of a dihalopyrimidine.
-
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.1 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOt-Bu (1.4 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
In a nitrogen-filled glovebox, add Pd₂(dba)₃ and XPhos to a dry Schlenk flask.
-
Add NaOt-Bu, this compound, and aniline to the flask.
-
Add anhydrous toluene to the flask.
-
Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture under an inert atmosphere and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N⁴-phenyl-6-bromopyrimidin-4-amine.[2]
-
Sonogashira Coupling for C-C (alkynyl) Bond Formation
The Sonogashira coupling is employed to introduce terminal alkynes at the 4- and 6-positions of the pyrimidine ring, providing access to alkynyl-substituted pyrimidines.
General Protocol:
This compound is reacted with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, diisopropylamine) in a suitable solvent (e.g., THF, DMF). The reaction is typically carried out under an inert atmosphere.
Table 3: Sonogashira Coupling of Aryl Halides with Terminal Alkynes - Reaction Conditions and Yields
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aryl Iodide | Phenylacetylene | PdCl₂(PPh₃)₂ (5.0) | CuI (10) | Et₃N | CH₃CN | RT | 9 | 95 |
| 2 | Aryl Bromide | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | RT | 2 | 92 |
| 3 | 4-Iodoanisole | Phenylacetylene | CuI (5) | - | K₂CO₃ | H₂O | 100 | - | Good |
| 4 | o-Iodoaniline | Terminal alkynes | (PPh₃)₂CuBH₄ (5) | - | DBU | - | 120 | 24 | >99 |
Yields are for the coupled product. Copper-free conditions are also being developed.
Detailed Experimental Protocol: Synthesis of 4,6-Di(phenylethynyl)pyrimidine
This protocol outlines the di-alkynylation of this compound.
-
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (2.5 equiv)
-
PdCl₂(PPh₃)₂ (5 mol%)
-
CuI (10 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous THF
-
-
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirred solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, filter the mixture through a pad of celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain 4,6-di(phenylethynyl)pyrimidine.
-
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution provides a direct method for the introduction of various nucleophiles, such as amines and alkoxides, onto the pyrimidine ring, displacing the bromide substituents. The electron-deficient nature of the pyrimidine ring facilitates this reaction, particularly with strong nucleophiles.
General Protocol:
This compound is treated with a nucleophile (e.g., an amine, phenol, or thiol) in the presence of a base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) in a polar aprotic solvent (e.g., DMF, DMSO, NMP). The reaction may require heating, sometimes under microwave irradiation, to proceed at a reasonable rate.
Table 4: Nucleophilic Aromatic Substitution on Halopyrimidines - Examples and Conditions
| Entry | Pyrimidine Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | 4,6-Dichloropyrimidine | Substituted Phenol | Cs₂CO₃ | NMP | 180 (MW) | 20 min | 45-67 |
| 2 | 4,6-Dichloropyrimidine | N-Boc-piperazine | TEA | Isopropanol | - | - | - |
| 3 | 2,4,6-Trichloropyrimidine | 3-Amino-5-methylpyrazole | Triethylamine | THF | 50 | 16 h | - |
| 4 | 4,6-Diethoxypyrimidine | Amine | DIPEA/K₂CO₃ | DMF/Dioxane | 150-180 (MW) | 30-90 min | - |
Yields are for the substitution product. The reactivity of the leaving group generally follows F > Cl > Br > I for SNAr reactions.[3]
Detailed Experimental Protocol: Synthesis of 4-Bromo-6-(phenoxy)pyrimidine
This protocol details a mono-substitution on this compound.
-
Materials:
-
This compound (1.0 equiv)
-
Phenol (1.1 equiv)
-
K₂CO₃ (1.5 equiv)
-
Anhydrous DMF
-
-
Procedure:
-
To a round-bottom flask, add this compound, phenol, and K₂CO₃.
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed as indicated by TLC analysis.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford 4-bromo-6-(phenoxy)pyrimidine.
-
Application in Kinase Inhibitor Development
4,6-Disubstituted pyrimidines are privileged scaffolds in the design of kinase inhibitors due to their ability to form key hydrogen bond interactions with the hinge region of the kinase active site. A prominent example is their application as Aurora kinase inhibitors.
Aurora Kinase Signaling Pathway and Inhibition
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is linked to various cancers, making them attractive therapeutic targets.[4] Pyrimidine-based inhibitors can effectively block the catalytic activity of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.
Caption: Inhibition of Aurora Kinases by 4,6-disubstituted pyrimidines disrupts mitosis.
Experimental Workflow: Kinase Inhibition Assay
A common method to assess the potency of newly synthesized pyrimidine derivatives is through a fluorescence-based kinase inhibition assay.
Caption: Workflow for a fluorescence-based kinase inhibition high-throughput screening assay.
Application as Muscarinic Acetylcholine Receptor Antagonists
4,6-Disubstituted pyrimidines have also been identified as antagonists of muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors involved in various physiological processes in the central and peripheral nervous systems.[5]
Mechanism of Muscarinic Antagonism
Muscarinic antagonists act by competitively blocking the binding of the neurotransmitter acetylcholine (ACh) to its receptors, thereby inhibiting parasympathetic nerve impulses.[6]
Caption: Competitive antagonism of muscarinic acetylcholine receptors by pyrimidine derivatives.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 4,6-Dibromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals. The functionalization of the pyrimidine ring is therefore of paramount importance in the discovery and development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the formation of C-C bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the pyrimidine nucleus.
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of 4,6-dibromopyrimidine with various arylboronic acids. It covers methodologies for both selective mono-arylation and exhaustive di-arylation, presenting quantitative data, reaction conditions, and a schematic overview of the reaction workflow. The protocols and data herein are intended to serve as a comprehensive guide for researchers engaged in the synthesis of novel pyrimidine-based compounds for applications in drug discovery and materials science.
Reaction Principle
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves the reaction between an organohalide and an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a base. In the case of this compound, the bromine atoms serve as the leaving groups for the cross-coupling reaction. The generally accepted catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.
Mandatory Visualizations
Caption: General experimental workflow for the Suzuki-Miyaura coupling of this compound.
Caption: Simplified catalytic cycle for the mono-arylation of this compound.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of dihalopyrimidines with various arylboronic acids, based on analogous reactions reported in the literature. These serve as a guide for reaction optimization.
Table 1: Conditions for Di-arylation of Dihalopyrimidines
| Entry | Dihalopyrimidine | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4,6-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18-22 | Good to Better |
| 2 | 4,6-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18-22 | Good to Better |
| 3 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 |
| 4 | 4,6-Dichloropyrimidine | Various arylboronic acids | Pd(OAc)₂/PPh₃ | K₃PO₄ | Not specified | Not specified | Not specified | Reasonable |
Yields are reported as "Good to Better" or "Reasonable" when specific percentages were not provided in the source.
Table 2: Conditions for Selective Mono-arylation of Dihalopyrimidines
| Entry | Dihalopyrimidine | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (low loading) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 2-Chloro-4-phenylpyrimidine | High |
| 2 | 2,6-Dibromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 2-Bromo-6-phenylpyridine | High |
| 3 | 4,6-Dichloropyrimidine | Various arylboronic acids | Not specified | Not specified | Not specified | Not specified | 4-Aryl-6-chloropyrimidine | Predominant product | Not specified |
Note: Achieving high selectivity for mono-arylation often involves using the dihalopyrimidine as the limiting reagent and carefully monitoring the reaction to stop it after the consumption of the starting material.
Experimental Protocols
The following are detailed methodologies for performing Suzuki-Miyaura coupling reactions with this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Synthesis of 4,6-Diarylpyrimidines (Di-substitution)
This protocol is designed to favor the formation of the di-substituted product by using a slight excess of the boronic acid and sufficient reaction time.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.2-2.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 3.0-4.0 equiv)
-
Degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for reaction, work-up, and purification.
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (2.2 equiv), and the base (e.g., K₃PO₄, 4.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Extraction and Drying: Separate the organic layer, and extract the aqueous layer twice more with the organic solvent. Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4,6-diarylpyrimidine.
Protocol 2: Synthesis of 4-Aryl-6-bromopyrimidines (Mono-substitution)
This protocol is adapted from procedures favoring mono-substitution, often by controlling stoichiometry and reaction time. Careful monitoring is crucial to prevent the formation of the di-substituted product.
Materials:
-
This compound (1.0 equiv, as the limiting reagent)
-
Arylboronic acid (0.9-1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a ligand like SPhos, or a low loading of Pd(PPh₃)₄, 1-3 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent system (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for reaction, work-up, and purification.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (0.95 equiv), and the base.
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor and the ligand (if applicable). Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C). Stir the reaction mixture vigorously and monitor the reaction closely by TLC or LC-MS for the consumption of the this compound. The reaction time will be significantly shorter than for di-substitution.
-
Work-up: Once the starting material is consumed and before significant formation of the di-arylated product is observed, cool the reaction to room temperature. Perform an aqueous work-up by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Extraction and Drying: Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄). Filter and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography to isolate the desired 4-aryl-6-bromopyrimidine. It is important to separate the desired mono-substituted product from any unreacted starting material and the di-substituted by-product.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the temperature, using a more active catalyst system (e.g., a palladacycle or a catalyst with a more electron-rich and bulky ligand), or trying a different base or solvent system. Ensure all reagents and solvents are of high purity and adequately degassed.
-
Poor Selectivity in Mono-arylation: To improve selectivity for the mono-arylated product, ensure that this compound is the limiting reagent. Lowering the reaction temperature and catalyst loading may also favor mono-substitution.
-
Formation of Side Products: Homocoupling of the boronic acid can be minimized by maintaining a strict inert atmosphere. Catalyst decomposition can also lead to side reactions; using a high-purity palladium source is recommended.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of functionalized pyrimidines from this compound. By carefully selecting the reaction conditions, including the catalyst, base, solvent, and stoichiometry of the reactants, researchers can achieve both selective mono-arylation and exhaustive di-arylation. The protocols and data presented in these application notes provide a solid foundation for the development of novel pyrimidine-based molecules for a wide range of applications in the fields of medicinal chemistry and materials science. Further optimization may be required for specific substrates to achieve the desired outcomes.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4,6-Dibromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation is particularly valuable in pharmaceutical and materials science research for the synthesis of arylamines and heteroarylamines, which are key structural motifs in a vast array of biologically active compounds and functional materials.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 4,6-dibromopyrimidine. The pyrimidine core is a privileged scaffold in medicinal chemistry, and the ability to selectively introduce amino substituents at the C4 and C6 positions opens avenues for the creation of diverse molecular libraries for drug discovery and lead optimization. The protocols outlined herein are based on established methodologies for related dihalopyrimidines and provide a robust starting point for the successful amination of this compound with a variety of primary and secondary amines.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed reaction between the dibromopyrimidine and an amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a series of key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of the this compound to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the reductive elimination of the desired aminopyrimidine product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields and selectivity, particularly in the context of selective mono-amination versus di-amination of the this compound substrate.
Data Presentation
The following tables summarize representative reaction conditions for the Buchwald-Hartwig amination of dihalopyrimidines. While specific data for this compound is not extensively available in the public domain, the data for the analogous 4,6-dichloropyrimidine provides a strong predictive framework for reaction optimization. Generally, C-Br bonds are more reactive than C-Cl bonds in this reaction, which may allow for milder reaction conditions or shorter reaction times.
Table 1: Palladium-Catalyzed Mono-amination of 4-Amino-6-chloropyrimidine with Adamantane-Containing Amines
| Entry | Amine | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Adamantylamine | BINAP | NaOtBu | Toluene | 100 | 18 | Complex Mixture |
| 2 | 1-Adamantylamine | DavePhos | NaOtBu | Toluene | 100 | 18 | Low Yield |
| 3 | 1-Adamantylamine | Ph-JosiPhos | NaOtBu | Toluene | 100 | 18 | Low Yield |
| 4 | 1-Adamantylamine | Cy-JosiPhos | NaOtBu | Toluene | 100 | 18 | Low Yield |
| 5 | 1-Adamantylamine (4 equiv.) | DavePhos | NaOtBu | Toluene | 100 | 18 | 60 |
| 6 | 1-Adamantylamine (4 equiv.) | BINAP | NaOtBu | Toluene | 100 | 18 | 60 |
Data adapted from a study on 4-amino-6-chloropyrimidine. These conditions can serve as a starting point for the second amination of 4-amino-6-bromopyrimidine.
Experimental Protocols
The following are general protocols for the selective mono- and di-amination of this compound via the Buchwald-Hartwig reaction. Optimization of reaction parameters (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: Selective Mono-amination of this compound
This protocol aims to achieve the selective synthesis of 4-amino-6-bromopyrimidine derivatives. Careful control of stoichiometry is crucial to favor the mono-substituted product.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄, 1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor, phosphine ligand, and base.
-
Add this compound to the reaction vessel.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired 4-amino-6-bromopyrimidine derivative.
Protocol 2: Di-amination of this compound
This protocol is designed for the synthesis of symmetrically or unsymmetrically substituted 4,6-diaminopyrimidines. For unsymmetrical products, a stepwise approach using Protocol 1 followed by this protocol with a different amine is recommended.
Materials:
-
This compound or 4-amino-6-bromopyrimidine derivative
-
Primary or secondary amine (2.2 - 2.5 equivalents for di-substitution from dibromopyrimidine; 1.1 - 1.2 equivalents for substitution from mono-aminobromopyrimidine)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%)
-
Strong base (e.g., NaOtBu, K₂CO₃, 2.5 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, charge the palladium precursor, phosphine ligand, and base.
-
Add the this compound or the 4-amino-6-bromopyrimidine derivative to the vessel.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the reaction vessel and heat the mixture to the desired temperature (typically 100-140 °C) with vigorous stirring.
-
Monitor the reaction by TLC, LC-MS, or GC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired 4,6-diaminopyrimidine product.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows associated with the Buchwald-Hartwig amination of this compound.
Caption: Catalytic cycle for the mono-amination of this compound.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 4,6-Dibromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) on the 4,6-dibromopyrimidine core is a cornerstone reaction in medicinal chemistry and materials science. The electron-deficient nature of the pyrimidine ring, further activated by the two electron-withdrawing bromine atoms, renders the C4 and C6 positions highly susceptible to attack by a wide range of nucleophiles. This reactivity allows for the facile and often selective introduction of amine, ether, and thioether functionalities, providing a versatile platform for the synthesis of diverse molecular scaffolds. These substituted pyrimidines are integral components of numerous therapeutic agents, including kinase inhibitors, antivirals, and CNS-targeting drugs.
These application notes provide a comprehensive overview of SNAr reactions on this compound, including detailed protocols, reaction data, and mechanistic insights to aid researchers in the efficient synthesis of target molecules.
Reaction Principle and Mechanism
The SNAr reaction on this compound proceeds through a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks one of the electrophilic carbon atoms at the C4 or C6 position. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring and the nitrogen atoms, which stabilizes the intermediate. In the second, faster step, the bromide leaving group is eliminated, restoring the aromaticity of the pyrimidine ring and yielding the substituted product.
Due to the symmetrical nature of this compound, the initial attack can occur at either the C4 or C6 position. The regioselectivity of a second substitution can be influenced by the electronic properties of the first substituent.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions for the SNAr of 4,6-dihalopyrimidines with various nucleophiles. While many examples utilize the more common 4,6-dichloropyrimidine, the conditions are generally transferable to this compound, with potential adjustments for the different reactivity of the C-Br versus C-Cl bond.
Table 1: Mono- and Di-amination Reactions
| Nucleophile (Amine) | Solvent | Base | Temperature (°C) | Time (h) | Product (Mono/Di) | Yield (%) |
| Various anilines | Acetonitrile | DIPEA | 80 | 12 | Mono | 60-85 |
| Alkylamines | Dioxane | Cs₂CO₃ | 105 | 16 | Di | 43 |
| Benzimidazole | DMF | NaH | 100-120 | 12 | Di | 8-60 |
| 2-(4-aminophenyl)ethanol | BuOH/DMA | None | 75 | 24 | Mono | Not specified |
Table 2: Reactions with O-Nucleophiles (Phenols and Alcohols)
| Nucleophile (Alcohol/Phenol) | Solvent | Base | Temperature (°C) | Time | Product | Yield (%) |
| 4-Ethylphenol | DMF | K₂CO₃ | 100 | Not specified | Mono | 38 |
| Substituted phenols | NMP | Cs₂CO₃ | 180 (Microwave) | 15-30 min | Mono | 45-67 |
| Ethylene glycol | Dimethoxyethane | K-tert-butoxide | 90-100 | 24-70 | Mono | 70-90 |
Table 3: Reactions with S-Nucleophiles (Thiols)
| Nucleophile (Thiol) | Solvent | Base | Temperature (°C) | Time | Product | Yield (%) |
| Various thiols | Water | None | Not specified | Not specified | Not specified | Good to Excellent |
| Thiophenol | DMF | K₂CO₃ | RT | 12 | Mono | 95 |
Experimental Protocols
The following are generalized protocols for conducting SNAr reactions on this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Mono-amination of this compound with an Aromatic Amine
Materials:
-
This compound
-
Substituted aniline
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard workup and purification equipment
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).
-
Add the substituted aniline (1.0-1.2 eq).
-
Add anhydrous acetonitrile to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Add DIPEA (1.5-2.0 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 4-amino-6-bromopyrimidine derivative.
Protocol 2: Di-substitution with a Thiol Nucleophile
Materials:
-
This compound
-
Thiol of interest
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard workup and purification equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the thiol (2.2 eq) in anhydrous DMF.
-
Add potassium carbonate (3.0 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Add this compound (1.0 eq) to the mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the 4,6-di(thio)pyrimidine.
Mandatory Visualizations
Caption: General mechanism of SNAr on this compound.
Caption: A typical experimental workflow for SNAr reactions.
Application Notes and Protocols for the Sonogashira Coupling of 4,6-Dibromopyrimidine
These application notes provide a detailed protocol for the Sonogashira coupling of 4,6-dibromopyrimidine with terminal alkynes. This reaction is a powerful tool for the synthesis of substituted pyrimidines, which are key scaffolds in medicinal chemistry and materials science. The provided protocol is a representative procedure based on established methods for Sonogashira couplings of related dihalogenated heterocycles. Optimization of the reaction conditions may be necessary for specific substrates.
Introduction
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2] For dihalogenated substrates like this compound, the reaction can potentially yield both mono- and di-alkynylated products. The selectivity can often be controlled by tuning the reaction conditions, such as the stoichiometry of the alkyne, reaction time, and temperature. The reactivity of aryl halides in Sonogashira coupling generally follows the trend I > Br > Cl.[3]
Reaction Scheme
Caption: General reaction scheme for the Sonogashira coupling of this compound.
Experimental Protocol: Representative Procedure
This protocol describes a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq).
-
Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq).[3]
-
Add the copper co-catalyst, CuI (0.025-0.1 eq).[3]
-
Add the anhydrous solvent (e.g., THF or DMF, 5-10 mL).
-
Add the base, typically an amine like triethylamine or diisopropylethylamine (2.0-3.0 eq).[1]
-
-
Addition of Alkyne:
-
Slowly add the terminal alkyne (1.1 eq for mono-substitution, 2.2 eq for di-substitution) to the reaction mixture via syringe.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat to a temperature between 40-80 °C. The optimal temperature may depend on the reactivity of the specific alkyne and the desired product (mono- vs. di-substitution).[4][5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with the same solvent.[3]
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono- or di-alkynylated pyrimidine.
-
Data Presentation: Summary of Reaction Parameters
The following table summarizes typical conditions and components used in Sonogashira coupling reactions, which can be adapted for this compound.
| Parameter | Common Examples | Molar Ratio (to Aryl Halide) | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂ | 0.01 - 0.05 eq | Pd(PPh₃)₂Cl₂ is often more stable and soluble.[6] |
| Copper (I) Co-catalyst | CuI | 0.02 - 0.1 eq | Essential for the classical Sonogashira reaction.[1] |
| Ligand | PPh₃, P(t-Bu)₃, XPhos | Varies | Often part of the palladium complex, but can be added separately. |
| Base | Triethylamine (TEA), Diethylamine, Piperidine, K₂CO₃, Cs₂CO₃ | 2.0 - 7.0 eq | An amine base can also serve as the solvent.[1][3] |
| Solvent | THF, DMF, Acetonitrile, Toluene, Water (with surfactant) | - | Anhydrous and anaerobic conditions are typical but not always required.[2][7] |
| Temperature | Room Temperature to 100 °C | - | Higher temperatures may be needed for less reactive bromides.[3] |
| Alkyne | Phenylacetylene, Propyne, Trimethylsilylacetylene | 1.0 - 2.5 eq | Stoichiometry influences mono- vs. di-substitution. |
Visualizations
Caption: A schematic overview of the experimental workflow for the Sonogashira coupling.
Caption: The generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling reaction.[3][6]
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
Application Notes and Protocols: 4,6-Dibromopyrimidine as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in the oncology and immunology space.[1] Its structural resemblance to the purine bases of ATP allows for competitive binding to the ATP-binding site of a wide range of protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making them a major class of drug targets.[2]
4,6-Dibromopyrimidine is a highly versatile and reactive building block for the synthesis of a diverse library of kinase inhibitors. The two bromine atoms at the C4 and C6 positions serve as convenient handles for regioselective functionalization through various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, as well as nucleophilic aromatic substitution (SNAr). This allows for the systematic exploration of the chemical space around the pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.
These application notes provide a comprehensive overview of the utility of this compound in the design and synthesis of kinase inhibitors, with a focus on practical experimental protocols and quantitative biological data.
Application Note 1: Synthesis of 4,6-Disubstituted Pyrimidine Derivatives as Microtubule Affinity-Regulating Kinase 4 (MARK4) Inhibitors
Microtubule Affinity-Regulating Kinase 4 (MARK4) is a serine/threonine kinase that plays a crucial role in regulating microtubule dynamics and has been implicated in the pathology of neurodegenerative diseases like Alzheimer's disease and certain cancers.[3] The following data summarizes the in vitro inhibitory activity of a series of 4,6-disubstituted pyrimidine derivatives, synthesized from a 4,6-dihalopyrimidine precursor, against the MARK4 enzyme.
Table 1: In Vitro Inhibitory Activity of 4,6-Disubstituted Pyrimidine Derivatives against MARK4 [3]
| Compound ID | R1 | R2 | IC50 (µM) |
| 1 | Thiophen-3-yl | 4-(Phenylsulfonyl)piperazin-1-yl | 1.23 |
| 2 | Thiophen-3-yl | 4-((4-Methylphenyl)sulfonyl)piperazin-1-yl | 1.56 |
| 3 | Thiophen-3-yl | 4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl | 0.98 |
| 4 | Thiophen-3-yl | 4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl | 2.14 |
| 5 | Thiophen-3-yl | 4-(Naphthalen-1-ylsulfonyl)piperazin-1-yl | 0.87 |
Experimental Protocols
Protocol 1: General Synthesis of 4,6-Disubstituted Pyrimidine-Based Kinase Inhibitors
This protocol describes a general multi-step synthesis of 4,6-disubstituted pyrimidine derivatives starting from this compound. The synthesis involves a sequential Suzuki-Miyaura cross-coupling reaction followed by a nucleophilic aromatic substitution.
Step 1: Monosubstitution of this compound via Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the 4-bromo-6-aryl/heteroaryl-pyrimidine intermediate.
Step 2: Second Substitution via Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: In a round-bottom flask, dissolve the 4-bromo-6-aryl/heteroaryl-pyrimidine intermediate (1.0 eq.) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).
-
Reagent Addition: Add the desired amine (e.g., a substituted piperazine, 1.2 eq.) and a base (e.g., triethylamine or diisopropylethylamine, 1.5 eq.).
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture and quench with cold water. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the final 4,6-disubstituted pyrimidine derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol provides a general method for determining the in vitro potency (IC50) of synthesized compounds against a target kinase.
-
Compound Preparation: Prepare a series of dilutions of the test compounds in 100% DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase assay buffer, the test compound dilutions, and a solution containing the recombinant kinase and its corresponding peptide substrate.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
ATP Depletion and Luminescence Generation: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Synthetic workflow for kinase inhibitors from this compound.
Caption: Simplified MARK4 signaling pathway and point of inhibition.
Caption: Logical relationships in the SAR of 4,6-disubstituted pyrimidine inhibitors.
References
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 3. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antiviral Agents Using 4,6-Dibromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel antiviral agents utilizing 4,6-dibromopyrimidine as a key starting material. The pyrimidine scaffold is a well-established pharmacophore in numerous therapeutic agents, and its derivatives have shown significant potential in antiviral drug discovery. Specifically, 4,6-disubstituted pyrimidines have demonstrated inhibitory activity against a range of viruses, including flaviviruses such as Dengue and Zika virus, by targeting viral entry mechanisms.[1]
This compound offers a versatile platform for chemical modification at the C4 and C6 positions through common and robust synthetic methodologies like Suzuki cross-coupling and nucleophilic aromatic substitution. This allows for the systematic exploration of the chemical space around the pyrimidine core to optimize antiviral potency and selectivity.
Key Synthetic Strategies
The primary strategies for the functionalization of this compound involve:
-
Suzuki Cross-Coupling: This palladium-catalyzed reaction is highly effective for creating carbon-carbon bonds, enabling the introduction of a wide variety of aryl and heteroaryl substituents at the 4 and 6 positions. This is crucial for mimicking interactions with viral proteins.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates the displacement of the bromide atoms by various nucleophiles, such as amines, thiols, and alkoxides. This reaction is instrumental in introducing functionalities that can enhance solubility, cell permeability, and target binding.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and antiviral activity of hypothetical 4,6-disubstituted pyrimidine derivatives, based on yields and potencies reported for analogous compounds in the literature.
Table 1: Suzuki Cross-Coupling Reaction Yields for Synthesis of 4-Aryl-6-bromopyrimidines
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-6-bromopyrimidine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-6-bromopyrimidine | 82 |
| 3 | 3-Fluorophenylboronic acid | 4-(3-Fluorophenyl)-6-bromopyrimidine | 78 |
| 4 | Thiophene-2-boronic acid | 4-(Thiophen-2-yl)-6-bromopyrimidine | 75 |
Table 2: Nucleophilic Aromatic Substitution Yields for Synthesis of 4,6-Disubstituted Pyrimidines
| Entry | Starting Material | Nucleophile | Product | Yield (%) |
| 1 | 4-Phenyl-6-bromopyrimidine | Morpholine | 4-Morpholino-6-phenylpyrimidine | 92 |
| 2 | 4-Phenyl-6-bromopyrimidine | Piperidine | 4-Piperidino-6-phenylpyrimidine | 95 |
| 3 | This compound | Aniline | 4,6-Dianilinopyrimidine | 75 |
| 4 | This compound | Benzylamine | 4,6-Bis(benzylamino)pyrimidine | 88 |
Table 3: Antiviral Activity of Representative 4,6-Disubstituted Pyrimidines against Dengue Virus (DENV)
| Compound ID | Structure | IC50 (µM)[1] | CC50 (µM) | Selectivity Index (SI) |
| AVP-001 | 4-Phenyl-6-morpholinopyrimidine | 7.5 | >100 | >13.3 |
| AVP-002 | 4-(4-Methoxyphenyl)-6-piperidinopyrimidine | 5.2 | >100 | >19.2 |
| AVP-003 | 4,6-Dianilinopyrimidine | 15.0 | >100 | >6.7 |
| AVP-004 | 4,6-Bis(benzylamino)pyrimidine | 10.8 | >100 | >9.3 |
Experimental Protocols
Protocol 1: General Procedure for Monoselective Suzuki Cross-Coupling of this compound
This protocol describes the synthesis of 4-aryl-6-bromopyrimidines.
Materials:
-
This compound
-
Aryl boronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), the corresponding aryl boronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane (10 mL) and a 2M aqueous solution of K₂CO₃ (3.0 mmol).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-6-bromopyrimidine.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the synthesis of 4,6-diamino-substituted pyrimidines from a 4-aryl-6-bromopyrimidine intermediate.
Materials:
-
4-Aryl-6-bromopyrimidine
-
Amine nucleophile (2.2 equivalents)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealed reaction vessel, dissolve the 4-aryl-6-bromopyrimidine (1.0 mmol) in DMF or DMSO (5 mL).
-
Add the amine nucleophile (2.2 mmol) and the base (K₂CO₃ or DIPEA, 2.5 mmol).
-
Heat the reaction mixture to 80-120 °C for 6-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purify the residue by flash column chromatography or recrystallization to yield the pure 4,6-disubstituted pyrimidine derivative.
Visualizations
Caption: Synthetic pathways for functionalizing this compound.
Caption: General workflow for synthesis and evaluation of antiviral agents.
References
Application of 4,6-Dibromopyrimidine in Agrochemical Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic scaffolds that form the backbone of numerous agrochemicals, including a wide array of fungicides, herbicides, and insecticides. The inherent chemical reactivity of the pyrimidine ring, particularly when substituted with leaving groups such as halogens, allows for versatile molecular elaboration to achieve desired biological activities. Among these, 4,6-dibromopyrimidine serves as a valuable, albeit less commonly cited, starting material for the synthesis of diverse agrochemical compounds. The two bromine atoms at the C4 and C6 positions are susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, providing a gateway to a variety of functionalized pyrimidine-based active ingredients. This document provides a detailed exploration of the potential applications of this compound in the synthesis of agrochemicals, complete with experimental protocols and logical workflows.
Core Reactions and Synthetic Pathways
The primary utility of this compound in agrochemical synthesis lies in its reactivity towards nucleophiles and its participation in cross-coupling reactions. These reactions enable the introduction of various pharmacophores that modulate the biological activity of the resulting molecules.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution at the C4 and C6 positions, where the bromine atoms act as effective leaving groups. This pathway is crucial for the synthesis of pyrimidine ethers, aminopyrimidines, and thioethers, which are common moieties in agrochemicals.
Palladium-Catalyzed Cross-Coupling Reactions
Reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations allow for the formation of carbon-carbon and carbon-nitrogen bonds at the C4 and C6 positions. These reactions are instrumental in constructing complex molecular architectures often required for high efficacy and selectivity in agrochemicals.
Application in Fungicide Synthesis
Pyrimidine-based fungicides often function by inhibiting mitochondrial respiration or other vital cellular processes in fungi. The synthesis of these compounds can be envisioned to start from this compound through the introduction of specific side chains that interact with the target enzymes.
Synthesis of Pyrimidine Ether Fungicides
A common structural motif in fungicides is the pyrimidine ether linkage. The following is a representative synthetic approach.
Experimental Protocol: Synthesis of a 4-bromo-6-phenoxypyrimidine Intermediate
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add a substituted phenol (1.1 eq) and a base such as potassium carbonate (K2CO3, 2.0 eq).
-
Reaction Conditions: Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-bromo-6-phenoxypyrimidine.
Application in Herbicide Synthesis
Many pyrimidine-containing herbicides act by inhibiting essential plant enzymes like acetolactate synthase (ALS) or acetyl-CoA carboxylase (ACCase). The synthesis of such herbicides can be achieved by introducing specific aryl or carboxylate moieties onto the pyrimidine core.
Synthesis of Pyrimidinyloxybenzoic Acid Herbicides
This class of herbicides can be synthesized via a nucleophilic substitution reaction followed by further functionalization.
Experimental Protocol: Synthesis of a 4-(Aryloxy)-6-bromopyrimidine Intermediate
-
Reaction Setup: In a round-bottom flask, dissolve a substituted hydroxyphenyl carboxylate (1.0 eq) and a base like sodium hydride (NaH, 1.2 eq) in anhydrous DMF under an inert atmosphere.
-
Addition of Substrate: To this solution, add this compound (1.1 eq) dissolved in DMF dropwise at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of water.
-
Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous MgSO4, and concentrate. Purify the residue by flash chromatography.
Application in Insecticide Synthesis
Pyrimidine-based insecticides often target the nervous system of insects. The synthesis of these compounds may involve the introduction of specific amine or heterocyclic fragments to the pyrimidine ring.
Synthesis of Aminopyrimidine Insecticides
The introduction of substituted amines is a key step in the synthesis of many insecticidal compounds.
Experimental Protocol: Synthesis of a 4-Bromo-6-(substituted amino)pyrimidine
-
Reaction Setup: In a sealed tube, combine this compound (1.0 eq), a primary or secondary amine (1.2 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) in a high-boiling point solvent like 1,4-dioxane or N-methyl-2-pyrrolidone (NMP).
-
Reaction Conditions: Heat the mixture to 120-150 °C for 12-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the organic phase with brine, dry over Na2SO4, and concentrate. Purify the crude product via column chromatography.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for key transformations of dihalopyrimidines, which can be considered analogous to reactions with this compound.
| Starting Material | Reagent | Product Type | Reaction Conditions | Yield (%) |
| 4,6-Dichloropyrimidine | Substituted Phenol, K2CO3, DMF | Pyrimidine Ether | 80 °C, 5h | 75-90 |
| 4,6-Dichloropyrimidine | Aromatic Amine, Pd2(dba)3, BINAP, NaOtBu, Toluene | Aminopyrimidine | 100 °C, 12h | 60-85 |
| 5-Bromo-4,6-dichloropyrimidine | Arylboronic acid, Pd(PPh3)4, K3PO4, 1,4-Dioxane/H2O | Arylpyrimidine | 80 °C, 18-22h | 70-95 |
Visualizing Synthetic Workflows
The following diagrams illustrate the logical flow of the synthetic strategies discussed.
Caption: Synthetic workflow for a pyrimidine ether fungicide.
Caption: Synthetic route to pyrimidinyloxybenzoic acid herbicides.
Caption: Pathway for synthesizing aminopyrimidine insecticides.
Conclusion
This compound represents a versatile and reactive building block for the synthesis of a wide range of potential agrochemicals. Its ability to undergo sequential and selective nucleophilic substitutions and cross-coupling reactions at the C4 and C6 positions allows for the systematic construction of complex molecules with diverse biological activities. The protocols and workflows outlined in this document provide a foundational framework for researchers and scientists in the agrochemical industry to explore the synthetic potential of this important heterocyclic intermediate. Further optimization of reaction conditions and exploration of a broader range of nucleophiles and coupling partners will undoubtedly lead to the discovery of novel and effective crop protection agents.
Application Notes and Protocols for the Regioselective Functionalization of 4,6-Dibromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dibromopyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its two bromine atoms at the C4 and C6 positions offer opportunities for selective functionalization, enabling the synthesis of a diverse array of substituted pyrimidine derivatives. The pyrimidine scaffold is a common feature in many biologically active compounds, including a number of FDA-approved drugs.[1] The regioselective functionalization of this compound allows for the precise introduction of various substituents, which is crucial for tuning the biological activity and physicochemical properties of the resulting molecules. This document provides detailed application notes and protocols for the regioselective functionalization of this compound via common and powerful cross-coupling and nucleophilic substitution reactions.
Regioselectivity Principles
The two bromine atoms at the C4 and C6 positions of the pyrimidine ring are electronically equivalent. However, in many reaction types, mono-substitution can be achieved with high selectivity by carefully controlling the reaction conditions, such as stoichiometry of reagents, temperature, and reaction time. The introduction of the first substituent can electronically differentiate the remaining bromine atom, influencing the site of a subsequent reaction. Generally, palladium-catalyzed cross-coupling reactions are highly effective for the functionalization of this substrate.
Application Notes and Key Reactions
The regioselective functionalization of this compound can be achieved through several key synthetic methodologies, including Suzuki-Miyaura cross-coupling, Sonogashira coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide. For this compound, this reaction allows for the regioselective introduction of aryl or heteroaryl substituents. By using one equivalent of the boronic acid, mono-arylation can be achieved, yielding 4-aryl-6-bromopyrimidines.
Key Considerations:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst.
-
Base: A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically employed.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for introducing alkynyl moieties onto the pyrimidine core, which can serve as handles for further transformations or as key structural elements in biologically active molecules. Similar to the Suzuki-Miyaura reaction, mono-alkynylation of this compound can be accomplished with high regioselectivity.
Key Considerations:
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used and can also serve as the solvent.
-
Solvent: Anhydrous and deoxygenated solvents like THF or DMF are recommended.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide. This reaction provides a direct route to amino-substituted pyrimidines, which are prevalent in many kinase inhibitors and other therapeutic agents. Regioselective mono-amination of this compound can be achieved to furnish 4-amino-6-bromopyrimidines.
Key Considerations:
-
Catalyst and Ligand: A palladium catalyst (e.g., Pd₂(dba)₃) in combination with a bulky electron-rich phosphine ligand (e.g., BINAP, Xantphos) is crucial for high yields.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is commonly used.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are preferred.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution allows for the displacement of the bromide with a variety of nucleophiles, such as amines and alkoxides. The electron-deficient nature of the pyrimidine ring facilitates this reaction. The regioselectivity of SNAr on dihalopyrimidines can be influenced by the nature of the nucleophile and the reaction conditions. For this compound, substitution is expected to occur at either the C4 or C6 position.
Key Considerations:
-
Nucleophile: A wide range of nucleophiles can be used, including primary and secondary amines, and alkoxides.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are often used.
-
Temperature: Reactions may be performed at room temperature or require heating depending on the reactivity of the nucleophile.
Data Presentation: Comparison of Regioselective Functionalization Methods
| Reaction Type | Reagents | Catalyst/Conditions | Product | Yield (%) | Reference |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O, 70-80 °C | 4-Aryl-6-bromopyrimidine | 60-83% | [2] |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₄, CuI, Et₃N, THF, rt to 60 °C | 4-Alkynyl-6-bromopyrimidine | Good to Excellent | [3] |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 80 °C | 4-Amino-6-bromopyrimidine | ~60% | [4] |
| SNAr (Amination) | Amine | Base (e.g., K₂CO₃), DMF, rt to 100 °C | 4-Amino-6-bromopyrimidine | Varies | [5] |
| SNAr (Alkoxylation) | Alcohol | NaH, THF, rt | 4-Alkoxy-6-bromopyrimidine | Varies | [6] |
Yields are representative and can vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the mono-arylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask, add this compound, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Regioselective Sonogashira Coupling
This protocol outlines a general procedure for the mono-alkynylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed THF
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed THF and triethylamine.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature or heat to 50-60 °C if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Regioselective Buchwald-Hartwig Amination
This protocol provides a general method for the mono-amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
(±)-BINAP (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, (±)-BINAP, and NaOtBu.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with diethyl ether, wash with brine, and dry the organic layer over MgSO₄.
-
Concentrate under reduced pressure and purify by flash column chromatography.[4]
Protocol 4: Regioselective Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the SNAr reaction of this compound with an amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous DMF or NMP
Procedure:
-
To a round-bottom flask, add this compound and the solvent (DMF or NMP).
-
Add the amine and the base (K₂CO₃ or DIPEA).
-
Stir the reaction mixture at room temperature or heat to a desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Workflow for regioselective functionalization of this compound.
Biological Relevance and Signaling Pathways
Substituted pyrimidines are a cornerstone of many therapeutic agents, particularly in oncology, due to their ability to mimic endogenous purines and interact with the ATP-binding sites of kinases.[7] Derivatives of 4,6-disubstituted pyrimidines have been investigated as inhibitors of various kinases, playing crucial roles in cellular signaling pathways implicated in cancer and other diseases.[7][8]
For instance, pyrimidine-based compounds have been developed as inhibitors of:
-
Aurora Kinases (AURK) and Polo-like Kinases (PLK): These are key regulators of the cell cycle, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[7]
-
Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer, leading to uncontrolled cell proliferation.[9]
-
Microtubule Affinity-Regulating Kinase 4 (MARK4): Implicated in neurodegenerative disorders like Alzheimer's disease.[8]
The general mechanism of action for many pyrimidine-based kinase inhibitors involves competitive binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Caption: General signaling pathway of kinase inhibition by pyrimidine derivatives.
Conclusion
The regioselective functionalization of this compound provides a powerful platform for the synthesis of a wide range of substituted pyrimidines with potential applications in drug discovery and materials science. The methodologies outlined in this document, including Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, offer versatile and efficient routes to these valuable compounds. The provided protocols serve as a guide for researchers to explore the rich chemistry of this important heterocyclic scaffold. Further optimization of reaction conditions may be necessary depending on the specific substrates and desired products. The biological significance of the resulting pyrimidine derivatives, particularly as kinase inhibitors, underscores the importance of these synthetic strategies in the development of novel therapeutics.
References
- 1. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Stille Coupling of 4,6-Dibromopyrimidine: An Application Note and Protocol for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction that joins an organotin compound with an organic halide or pseudohalide.[1] This methodology is of significant interest in medicinal chemistry and drug development due to its tolerance of a wide array of functional groups and its utility in the synthesis of complex heterocyclic scaffolds. Pyrimidine derivatives are prevalent in numerous biologically active compounds, and the selective functionalization of dihalogenated pyrimidines is a key strategy in the development of novel therapeutic agents.
This document provides a detailed experimental procedure for the Stille coupling of 4,6-dibromopyrimidine, a critical building block for the synthesis of diverse pyrimidine-based compounds. The protocol outlines the selective mono- and di-arylation of this compound, offering a pathway to a variety of substituted pyrimidines for screening and development in drug discovery programs.
Reaction Mechanism
The catalytic cycle of the Stille reaction is a well-established process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The organostannane reagent transfers its organic group (R') to the palladium center, displacing the bromide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst for the next cycle.[1]
Experimental Protocols
Protocol 1: Selective Mono-arylation of this compound
This protocol is adapted from procedures for the selective mono-arylation of dihalopyridines and can be optimized for this compound.
Materials:
-
This compound
-
Aryl- or heteroaryltributylstannane (e.g., Phenyltributyltin, 2-Thienyltributyltin) (1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Tri(2-furyl)phosphine (P(2-fur)₃) (10 mol%)
-
Anhydrous and degassed 1,4-Dioxane
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound (1.0 eq), Pd₂(dba)₃ (0.025 eq), and P(2-fur)₃ (0.10 eq).
-
Add anhydrous and degassed 1,4-dioxane to the flask to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Add the aryl- or heteroaryltributylstannane (1.1 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-6-bromopyrimidine.
Protocol 2: Di-arylation of this compound
This protocol is a general procedure for the di-substitution of dihalopyrimidines.
Materials:
-
This compound
-
Aryl- or heteroaryltributylstannane (2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Anhydrous and degassed N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq) and Pd(PPh₃)₄ (0.05 eq).
-
Add anhydrous and degassed DMF to the flask to achieve a concentration of approximately 0.1 M.
-
Add the aryl- or heteroaryltributylstannane (2.2 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of KF.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4,6-diarylpyrimidine.
Data Presentation
The following tables summarize representative quantitative data for Stille coupling reactions of dihalopyrimidines. Note that specific yields for this compound may vary and optimization is often necessary.
Table 1: Representative Conditions for Mono-arylation of Dihalopyrimidines
| Entry | Dihalopyrimidine | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Phenyltributyltin | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | Dioxane | 100 | 16 | ~70-80 |
| 2 | 2,6-Dibromopyridine | 2-Thienyltributyltin | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | ~60-75 |
Table 2: Representative Conditions for Di-arylation of Dihalopyrimidines
| Entry | Dihalopyrimidine | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Phenyltributyltin | Pd(PPh₃)₄ (5) | - | DMF | 100 | 24 | ~80-90 |
| 2 | 2,6-Dibromopyridine | Vinyltributyltin | Pd(PPh₃)₄ (5) | - | Toluene | 90 | 18 | ~75-85 |
Mandatory Visualizations
Stille Coupling Catalytic Cycle
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow for Stille Coupling
Caption: General experimental workflow for the Stille coupling reaction.
Troubleshooting and Safety Precautions
-
Low or No Yield: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere. The palladium catalyst may need to be activated or a different ligand may be required.
-
Formation of Homocoupled Byproducts: This can occur if the transmetalation step is slow. The addition of a copper(I) co-catalyst can sometimes mitigate this issue.
-
Difficulty Removing Tin Byproducts: Thorough washing with a saturated KF solution is crucial. Multiple washes may be necessary.
-
Safety: Organotin compounds are highly toxic. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). All tin-containing waste must be disposed of according to institutional safety guidelines.
Conclusion
The Stille coupling of this compound provides a robust and flexible method for the synthesis of a diverse range of substituted pyrimidines. The ability to selectively perform mono- or di-arylation makes this a valuable tool for generating compound libraries for drug discovery and lead optimization. Careful control of reaction conditions and adherence to safety protocols are essential for successful and safe execution of this powerful synthetic transformation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 4,6-Dibromopyrimidine Substitution Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in substitution reactions with 4,6-dibromopyrimidine. The following information is designed to help improve reaction yields and address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of substitution reactions applicable to this compound, and which positions are most reactive?
A1: this compound is amenable to two main classes of substitution reactions:
-
Nucleophilic Aromatic Substitution (SNAr): This involves the displacement of one or both bromine atoms by a nucleophile. Common nucleophiles include amines, thiols, and alkoxides.
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, form new carbon-carbon or carbon-heteroatom bonds.
The C4 and C6 positions of the pyrimidine ring are electronically deficient and thus highly activated for nucleophilic attack and oxidative addition in palladium-catalyzed cycles. These positions are generally more reactive than the C2 position.
Q2: How can I achieve selective monosubstitution over disubstitution in a nucleophilic aromatic substitution reaction?
A2: Achieving selective monosubstitution requires careful control of reaction conditions to prevent the second substitution from occurring. Key strategies include:
-
Stoichiometry: Use a 1:1 molar ratio or a slight excess of the nucleophile to this compound.
-
Temperature: Lowering the reaction temperature can often favor monosubstitution by reducing the rate of the second, typically slower, substitution.
-
Reaction Time: Monitor the reaction closely using techniques like TLC or LC-MS and quench the reaction once the desired monosubstituted product is maximized.
Q3: What are the common side reactions observed in Suzuki-Miyaura couplings with this compound, and how can they be minimized?
A3: A common side reaction in Suzuki-Miyaura couplings is protodeboronation , where the boronic acid is converted to the corresponding arene, reducing the yield of the desired coupled product.[1] To minimize this:
-
Use an appropriate base: The choice of base is critical. Inorganic bases like K₃PO₄ or K₂CO₃ are often effective.
-
Ensure an inert atmosphere: Oxygen can promote the degradation of the palladium catalyst and boronic acids. Degas solvents and use an inert atmosphere (e.g., argon or nitrogen).
-
Control the temperature: While heating is often necessary, excessive temperatures can lead to catalyst decomposition and increased side reactions.
Another potential side product is the homocoupling of the boronic acid. This can be minimized by using a well-defined palladium catalyst and optimizing the reaction conditions.
Q4: Which palladium catalysts and ligands are generally effective for cross-coupling reactions with this compound?
A4: The choice of catalyst and ligand is crucial for a successful cross-coupling reaction. For Suzuki-Miyaura reactions, Pd(PPh₃)₄ is a commonly used catalyst.[1][2] For more challenging couplings, using a combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or tBu₃P) can be more effective. The specific choice will depend on the nature of the coupling partners.
Q5: What are some effective methods for purifying the products of this compound substitution reactions?
A5: Purification strategies depend on the properties of the product. Common methods include:
-
Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired product from starting materials, byproducts, and catalyst residues. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining high-purity material.
-
Aqueous Work-up: An initial aqueous work-up is often necessary to remove inorganic salts and water-soluble impurities.
Troubleshooting Guides
Problem 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
| Possible Cause | Troubleshooting Steps |
| Low Reactivity of Nucleophile | Increase the reaction temperature. Consider using a stronger base to deprotonate the nucleophile, thereby increasing its nucleophilicity. |
| Poor Solubility of Reactants | Choose a solvent in which both this compound and the nucleophile are soluble. Polar aprotic solvents like DMF, DMSO, or NMP are often good choices. |
| Incomplete Reaction | Increase the reaction time and monitor the progress by TLC or LC-MS. A moderate increase in temperature may also be beneficial. |
| Side Reactions | If disubstitution is the primary side product, reduce the amount of nucleophile and lower the reaction temperature. |
Problem 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity | Use a fresh batch of palladium catalyst and ligand. Ensure all reagents and solvents are anhydrous and the reaction is conducted under a strictly inert atmosphere. |
| Inefficient Transmetalation | Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). The choice of base can significantly impact the transmetalation step. |
| Protodeboronation of Boronic Acid | Use a milder base or lower the reaction temperature. Ensure the reaction is thoroughly degassed. |
| Steric Hindrance | For sterically hindered coupling partners, consider using a more active catalyst system with a bulky, electron-rich ligand. |
Experimental Protocols
General Procedure for Monosubstitution with an Amine (SNAr)
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, NMP, or 1,4-dioxane), add the amine (1.0-1.2 eq).
-
Add a non-nucleophilic base (e.g., DIPEA or Et₃N, 2.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography.
General Procedure for Suzuki-Miyaura Cross-Coupling
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a suitable temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Data Presentation
Table 1: Illustrative Yields for Suzuki-Miyaura Coupling of Dihalopyrimidines with Phenylboronic Acid under Various Conditions
Disclaimer: The following data is based on reactions with dichloropyrimidines and is intended to be illustrative. Optimal conditions for this compound may vary.
| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18 | ~60[1] |
| Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O | 80 | 20 | ~40[1] |
| Pd(PPh₃)₄ (5) | K₃PO₄ | Acetonitrile/H₂O | 80 | 22 | ~36[1] |
| PdCl₂(dppf) (3) | K₂CO₃ | DMF | 90 | 12 | Varies |
| Pd₂(dba)₃ / XPhos (2/4) | K₃PO₄ | Toluene | 100 | 16 | Varies |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. (Open Access) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies (2020) | Ayesha Malik | 18 Citations [scispace.com]
Technical Support Center: Synthesis of 4,6-Dibromopyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 4,6-dibromopyrimidine. The information is tailored for researchers, scientists, and professionals in drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is through the bromination of 4,6-dihydroxypyrimidine. This reaction is typically carried out using a brominating agent such as phosphorus oxybromide (POBr₃).
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The main side reactions include incomplete bromination leading to the formation of 4-bromo-6-hydroxypyrimidine, over-bromination which may result in the formation of tribromopyrimidine derivatives[1], and the formation of phosphorus-containing byproducts from the brominating agent. Additionally, hydrolysis of the brominating agent due to moisture can reduce yield and generate acidic impurities.
Q3: My reaction yield is low. What are the potential causes and how can I improve it?
A3: Low yields can stem from several factors:
-
Incomplete reaction: Ensure the reaction is allowed to proceed to completion by monitoring its progress with Thin Layer Chromatography (TLC). You may need to increase the reaction time or temperature.
-
Suboptimal stoichiometry: The molar ratio of the brominating agent to 4,6-dihydroxypyrimidine is critical. An insufficient amount of the brominating agent will result in a low yield.
-
Moisture contamination: The brominating agents are sensitive to moisture. Ensure that all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions.
-
Inefficient work-up: Product can be lost during the extraction and purification steps. Optimize these procedures to minimize such losses.
Q4: I am having difficulty purifying the crude product. What are the recommended purification methods?
A4: Purification of this compound typically involves the following steps after the reaction is complete:
-
Quenching: The reaction mixture is carefully poured onto crushed ice to quench the excess brominating agent.
-
Neutralization: The acidic solution is neutralized with a base, such as sodium carbonate or potassium carbonate, to a pH of 7-8.
-
Extraction: The product is then extracted from the aqueous layer using an organic solvent like dichloromethane.
-
Washing and Drying: The combined organic layers are washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure.
-
Final Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time and/or temperature. Monitor reaction progress by TLC. |
| Insufficient brominating agent | Ensure the correct molar ratio of the brominating agent is used. | |
| Moisture in the reaction | Use oven-dried glassware and anhydrous solvents. Handle hygroscopic reagents in a glove box or under an inert atmosphere. | |
| Inefficient work-up | Optimize extraction and purification steps to minimize product loss. | |
| Presence of Starting Material (4,6-dihydroxypyrimidine) in Product | Incomplete reaction | See "Low Yield" - "Incomplete reaction" above. |
| Inactive brominating agent | Use a fresh or properly stored brominating agent. | |
| Presence of Mono-brominated Intermediate (4-bromo-6-hydroxypyrimidine) | Insufficient brominating agent or reaction time | Increase the amount of brominating agent and/or prolong the reaction time. |
| Formation of Colored Impurities | Degradation of starting material or product | Optimize temperature control to avoid overheating. Consider purification using activated carbon treatment.[2] |
| Difficult to Filter Precipitate | Formation of fine, amorphous solid | Allow the solution to cool slowly during crystallization to promote the formation of larger crystals. |
Experimental Protocols
Synthesis of this compound from 4,6-Dihydroxypyrimidine
This protocol is based on analogous procedures for the synthesis of similar brominated heterocycles.[1]
Materials:
-
4,6-Dihydroxypyrimidine
-
Phosphorus oxybromide (POBr₃)
-
Dichloromethane (CH₂Cl₂)
-
Crushed ice
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,6-dihydroxypyrimidine and phosphorus oxybromide.
-
Heat the reaction mixture to 125°C and maintain for 4-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the aqueous solution with sodium carbonate or potassium carbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by recrystallization from ethanol or by flash column chromatography.
Quantitative Data Summary
The following table summarizes expected yields based on analogous reactions reported in the literature.
| Product | Starting Material | Reagent | Yield | Reference |
| 2,4-Dibromopyridine | 2,4-Dihydroxypyridine | POBr₃ | 90% | [1] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 5-(4-bromophenyl)-4,6-dihydroxypyrimidine | POCl₃ | 86.5% | [3] |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
Technical Support Center: Purification of Crude 4,6-Dibromopyrimidine by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4,6-dibromopyrimidine via recrystallization.
Data Presentation
| Property | Value |
| Molecular Formula | C₄H₂Br₂N₂ |
| Molecular Weight | 237.88 g/mol [1] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 117-121 °C |
| Qualitative Solubility | |
| Low in non-polar solvents (e.g., n-hexane) at room temperature. | |
| Higher in more polar organic solvents. | |
| Increased solubility in hot solvents compared to cold solvents. |
Experimental Protocols
Recrystallization of Crude this compound using a Single Solvent System (n-Hexane)
This protocol is a recommended starting point for the purification of crude this compound.
Materials:
-
Crude this compound
-
n-Hexane (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water bath
-
Reflux condenser (optional, but recommended)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of n-hexane, just enough to create a slurry.
-
Heating: Gently heat the mixture while stirring. Add small portions of hot n-hexane until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent required for complete dissolution to ensure a good yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed, clean flask. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the solution during this initial cooling phase to promote the formation of larger, purer crystals.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has occurred, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold n-hexane to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely under vacuum on the filter, then transfer them to a watch glass or drying dish to air dry or dry in a vacuum oven at a low temperature.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: Based on literature for similar 4-bromopyrimidines, n-hexane is a good starting solvent for the recrystallization of this compound[2]. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Q2: My crude material is colored. How can I remove the color?
A2: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. Use a minimal amount of charcoal, as excessive use can lead to the loss of your desired product.
Q3: How can I improve the yield of my recrystallization?
A3: To improve the yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Also, allowing the solution to cool slowly and then placing it in an ice bath will help to maximize crystal formation. You can also try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling.
Q4: What are the likely impurities in my crude this compound?
A4: Potential impurities can include unreacted starting materials from the synthesis, such as pyrimidine or partially brominated pyrimidines (e.g., 4-bromopyrimidine). Other impurities may arise from side reactions or decomposition during the synthesis.
Troubleshooting Specific Issues
Issue 1: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent may be too high, or the solution is too concentrated, causing the solute to melt before it dissolves or to come out of solution above its melting point.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the concentration.
-
Allow the solution to cool more slowly. If using a mixed solvent system, add more of the solvent in which the compound is more soluble.
-
Issue 2: No crystals form upon cooling.
-
Possible Cause: The solution may not be supersaturated, meaning too much solvent was used, or the compound is highly soluble in the chosen solvent even at low temperatures.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass stirring rod to create nucleation sites. If available, add a seed crystal of pure this compound.
-
Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
Change Solvent: If crystals still do not form, the chosen solvent may be unsuitable. Consider using a different solvent or a mixed solvent system.
-
Issue 3: The recrystallized product is not pure.
-
Possible Cause: The cooling process was too rapid, trapping impurities within the crystal lattice. Alternatively, the chosen solvent may not be effective at separating the specific impurities present.
-
Solution:
-
Slower Cooling: Repeat the recrystallization and allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Solvent Selection: Experiment with different solvents or solvent mixtures. A solvent system that provides a steeper solubility curve with respect to temperature may be more effective.
-
Pre-purification: If significant impurities are present, a pre-purification step such as column chromatography may be necessary before recrystallization.
-
Visualizations
Troubleshooting Workflow for Recrystallization of this compound
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Troubleshooting Suzuki Coupling Reactions with 4,6-Dibromopyrimidine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide comprehensive troubleshooting assistance for Suzuki-Miyaura cross-coupling reactions involving 4,6-dibromopyrimidine. The information is presented in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and provides actionable solutions for optimizing your Suzuki coupling reactions with this compound.
Q1: I am observing very low or no conversion of this compound. What are the likely causes and how can I resolve this?
A1: Low or no conversion in a Suzuki coupling with this compound can stem from several factors, primarily related to the catalyst, reaction conditions, and reagent quality.
-
Potential Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species is susceptible to oxidation. Ensure your palladium source and phosphine ligands are fresh and have been stored under an inert atmosphere. For Pd(II) precatalysts like Pd(OAc)₂, in-situ reduction to Pd(0) is required, which can sometimes be inefficient.
-
Troubleshooting: Use a fresh batch of catalyst and ligands. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust pre-catalyst system. Ensure all solvents are thoroughly degassed to remove oxygen.
-
-
Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition.
-
Troubleshooting: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can shield the palladium center and promote the desired catalytic cycle.
-
-
Inappropriate Base: The choice and quality of the base are critical for the activation of the boronic acid in the transmetalation step.
-
Troubleshooting: Switch to a stronger or more soluble base. For instance, if you are using a weak base like Na₂CO₃, consider switching to K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.
-
-
Suboptimal Solvent System: The solvent plays a crucial role in dissolving the reactants and facilitating the catalytic cycle.
-
Troubleshooting: A mixture of an aprotic organic solvent (e.g., 1,4-dioxane, toluene, or DMF) with water is commonly used. If solubility is an issue, consider altering the solvent ratio or switching to a different solvent system. For instance, if a reaction is sluggish in dioxane/water, a switch to DMF/water might be beneficial.[1]
-
-
Low Reaction Temperature: The oxidative addition of the C-Br bond to the palladium catalyst can be slow, especially for the second coupling.
-
Troubleshooting: Gradually increase the reaction temperature (e.g., from 80 °C to 100 °C) while monitoring the reaction progress.
-
-
Q2: I am struggling to achieve the desired di-substituted product and predominantly see the mono-arylated pyrimidine. How can I drive the reaction to completion?
A2: Achieving di-substitution on this compound requires overcoming the decreased reactivity of the second bromine atom after the first coupling.
-
Strategies for Promoting Di-substitution:
-
Stoichiometry of Boronic Acid: Ensure you are using a sufficient excess of the arylboronic acid (typically 2.2 to 2.5 equivalents).
-
Reaction Time and Temperature: Di-substitution often requires longer reaction times and higher temperatures than mono-substitution. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration.
-
Catalyst Loading: Increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes facilitate the second coupling.
-
Choice of Catalyst and Ligand: More active catalyst systems, often employing bulky phosphine ligands, can be more effective for challenging di-substitution reactions.
-
Q3: My reaction is yielding a significant amount of homocoupled byproducts from the boronic acid. What are the causes and how can I prevent this?
A3: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen.
-
Minimizing Homocoupling:
-
Thorough Degassing: The most critical step is to rigorously exclude oxygen from the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst.
-
Purity of Reagents: Use high-purity boronic acids, as impurities can sometimes promote homocoupling.
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
-
Q4: I am observing protodeboronation of my arylboronic acid, leading to low yields. How can I mitigate this side reaction?
A4: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common issue, especially with electron-deficient arylboronic acids.
-
Strategies to Reduce Protodeboronation:
-
Use of Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as water can facilitate protodeboronation.
-
Choice of Base: The use of milder bases such as KF or K₃PO₄ can sometimes reduce the extent of protodeboronation compared to stronger bases.
-
Use of Boronic Esters: Consider using more stable boronic acid derivatives, such as pinacol esters (Bpin), which are less prone to protodeboronation.
-
Quantitative Data Summary
The following tables summarize reaction conditions and yields for Suzuki couplings of dihalopyrimidines from the literature, which can serve as a starting point for optimizing your reaction with this compound.
Table 1: Comparison of Reaction Conditions for Suzuki Coupling of a Dihalopyrimidine Derivative [1]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Toluene | 70-80 | 18-22 | 40 |
| 2 | K₃PO₄ | Acetonitrile | 70-80 | 18-22 | 36 |
| 3 | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 |
| 4 | Cs₂CO₃ | Toluene | 70-80 | 18-22 | 80 |
| 5 | K₃PO₄ | DMF | 70-80 | 18-22 | 20 |
Reaction conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine (1 equiv.), arylboronic acid (1.1 equiv.), Pd(PPh₃)₄ (5 mol%), base (2 equiv.), solvent (6 mL) and H₂O (1.5 mL).[1]
Experimental Protocols
The following are detailed experimental protocols for mono- and di-arylation of a dibrominated heteroaromatic substrate, which can be adapted for this compound.
Protocol 1: General Procedure for Mono-arylation
This protocol is designed to favor the formation of the mono-substituted product by controlling the stoichiometry of the reagents.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Ligand (e.g., P(t-Bu)₃, 4.5 mol%)
-
Base (e.g., KF, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
In a separate glovebox or under a positive flow of inert gas, prepare a solution of the palladium catalyst and ligand in the reaction solvent and add it to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: General Procedure for Di-arylation
This protocol is designed to favor the formation of the di-substituted product by using an excess of the boronic acid and potentially longer reaction times.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.2-2.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 3.0-4.0 equiv)
-
Degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio)
-
-
Procedure:
-
In a Schlenk flask, dissolve this compound and the arylboronic acid in the chosen solvent system.
-
Degas the solution by bubbling with an inert gas for 20-30 minutes.
-
Add the base and the palladium catalyst to the reaction mixture under a counterflow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction for the disappearance of the mono-arylated intermediate and the starting material. This may require extended reaction times (e.g., 18-24 hours).
-
After cooling to room temperature, perform an aqueous work-up as described in Protocol 1.
-
Purify the crude product by flash column chromatography.
-
Visualizations
The following diagrams illustrate the key concepts in troubleshooting and performing Suzuki coupling reactions.
Caption: A logical workflow for troubleshooting a failed Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Optimizing Amination of 4,6-Dibromopyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amination of 4,6-dibromopyrimidine.
Troubleshooting Guide
This guide addresses common issues encountered during the amination of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the reaction yield consistently low or is there no reaction at all?
Answer:
Low or no conversion in the amination of this compound can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The palladium catalyst, particularly the Pd(0) species, is sensitive to air and moisture. Improper handling or storage can lead to oxidation and inactivation. Ensure that the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that anhydrous solvents are used.[1] The use of pre-catalysts, which are more stable, can also mitigate this issue.[2]
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[3] For amination of electron-deficient heteroaryl halides like this compound, sterically hindered biaryl phosphine ligands such as XPhos or SPhos are often effective.[2] If using a bidentate ligand like BINAP, ensure it is appropriate for the specific amine substrate.[4][5]
-
Base Selection and Strength: The choice of base is critical for the deprotonation of the amine to form the active nucleophile.[3] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[1] The solubility of the base in the reaction solvent can also impact its effectiveness.
-
Low Reaction Temperature: Amination reactions often require elevated temperatures to proceed at a reasonable rate.[1] If the reaction is sluggish, consider increasing the temperature, typically in the range of 80-110 °C.[6]
-
Substrate or Amine Quality: Ensure the purity of the this compound and the amine. Impurities can interfere with the catalyst and inhibit the reaction.
Question 2: How can I control the selectivity between mono- and di-amination of this compound?
Answer:
Achieving selective mono- or di-amination is a common challenge with di-substituted pyrimidines. The outcome can be influenced by several experimental parameters.
-
Stoichiometry: To favor mono-amination, use a controlled amount of the amine (typically 1.0-1.2 equivalents). Conversely, to promote di-amination, an excess of the amine can be used.[7]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor the formation of the mono-substituted product. Monitoring the reaction progress closely by TLC or GC-MS is crucial to stop the reaction once the desired product is formed.[7]
-
Catalyst System:
-
Palladium-Catalyzed: The choice of ligand can influence selectivity. Some ligand systems may favor mono-amination, while others might be more active and lead to the di-substituted product.
-
Copper-Catalyzed: In some cases, copper-catalyzed amination can offer different selectivity compared to palladium-catalyzed systems. For instance, the use of a CuI/diamine ligand system has been reported for selective mono-amination.[7]
-
-
Microwave-Assisted Synthesis: Microwave irradiation can sometimes provide better control over selectivity due to rapid and uniform heating. By carefully controlling the temperature and reaction time, it is possible to favor the formation of the mono-aminated product.[7][8]
Question 3: What are common side reactions, and how can they be minimized?
Answer:
Several side reactions can occur during the amination of this compound, leading to impurities and reduced yields.
-
Hydrolysis/Solvolysis: If the reaction is performed in the presence of water or alcohol solvents, hydrolysis of the C-Br bond can occur, leading to the formation of 4-bromo-6-hydroxypyrimidine or 4-bromo-6-alkoxypyrimidine, respectively.[9][10] To avoid this, use anhydrous solvents and ensure the reaction is carried out under an inert atmosphere.
-
Homocoupling of the Amine: Under certain conditions, oxidative coupling of the amine can occur, leading to the formation of hydrazine derivatives. This is more common with primary amines.
-
Reduction (Hydrodehalogenation): The C-Br bond can sometimes be reduced to a C-H bond, resulting in the formation of 4-bromopyrimidine. This can be influenced by the choice of ligand and the presence of any reducing agents.
-
Oligomerization: In the case of di-amination with primary diamines, intermolecular reactions can lead to the formation of oligomeric or polymeric byproducts.[4] Using a high dilution or a slow addition of the diamine can sometimes mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for a Buchwald-Hartwig amination of this compound?
A1: The catalyst loading for a Buchwald-Hartwig amination is typically in the range of 1-5 mol% of the palladium precursor.[6] However, for challenging substrates or to improve efficiency, higher loadings may be necessary. It is always recommended to optimize the catalyst loading for a specific reaction.
Q2: Which solvents are recommended for this reaction?
A2: Anhydrous, aprotic solvents are generally preferred for Buchwald-Hartwig aminations. Common choices include toluene, dioxane, and THF.[1] The choice of solvent can affect the solubility of the reagents and the overall reaction rate.
Q3: Can I use primary and secondary amines for the amination of this compound?
A3: Yes, the Buchwald-Hartwig amination is generally compatible with a wide range of primary and secondary amines.[3][11] However, the reactivity can vary depending on the steric hindrance and electronic properties of the amine. For sterically demanding amines, more active catalyst systems (e.g., with specific ligands) may be required.[4]
Q4: What is a suitable work-up procedure for this reaction?
A4: A typical work-up procedure involves cooling the reaction mixture, diluting it with an organic solvent like ethyl acetate, and washing with water or brine to remove the base and other inorganic salts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is usually purified by column chromatography.[1][11]
Q5: Are there any alternatives to palladium-catalyzed amination?
A5: Yes, copper-catalyzed amination (Ullmann condensation) is a potential alternative. This method often requires higher temperatures but can be effective for certain substrates.[12] Microwave-assisted organic synthesis (MAOS) can also be employed to accelerate the reaction and potentially improve yields and selectivity.[7][8]
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the amination of dihalopyrimidines and related substrates.
Table 1: Palladium-Catalyzed Mono-amination of Dihalopyrimidines
| Amine | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Adamantyl-containing primary amine | Pd(dba)₂ / BINAP | K₂CO₃ | DMF | 140 | N/A | 60-77 | [4] |
| Adamantyl-containing secondary amine | Pd(dba)₂ / DavePhos | K₂CO₃ | DMF | 140 | N/A | 75 | [4] |
| Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 4 | 60 | [5] |
Table 2: Microwave-Assisted Selective Mono-amination of 2,6-Dibromopyridine in Water
| Amine | Stoichiometry (Amine:DBP) | Temperature (°C) | Time (h) | Selectivity | Reference |
| 70% Ethylamine in H₂O | 6 : 1 | 150-205 | 2.5 | High for mono-amination | [7][8] |
| Isopropylamine | 6 : 1 | 150-205 | 2.5 | High for mono-amination | [7][8] |
| tert-Butylamine | 6 : 1 | 150-205 | 3.0 | High for mono-amination | [7][8] |
| Aniline | N/A | 200 | 2.5 | Diamination predominated | [8] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Mono-amination of this compound
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv) to the flask.
-
Solvent and Amine Addition: Remove the flask from the glovebox and add anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine (1.1 equiv).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[6]
Protocol 2: General Procedure for Microwave-Assisted Selective Mono-amination of this compound
-
Reaction Setup: In a suitable microwave vial, combine this compound (1.0 equiv) and the primary amine (6.0 equiv).
-
Solvent Addition: Add deionized water as the solvent.
-
Microwave Irradiation: Seal the microwave vial securely and place it in the microwave synthesizer. Irradiate the reaction mixture at a temperature between 150-205 °C for 2.5 to 3.0 hours.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature.
-
Extraction: Extract the product using a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]
Visualizations
Caption: Troubleshooting workflow for optimizing the amination of this compound.
Caption: General reaction scheme for the Buchwald-Hartwig amination of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4,6-Dibromopyrimidine Reaction Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the removal of impurities from reactions involving 4,6-dibromopyrimidine. The following guides and frequently asked questions (FAQs) provide practical advice and detailed protocols for common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions with this compound?
A1: In nucleophilic aromatic substitution reactions, the most common impurities are typically:
-
Unreacted this compound: The starting material may not have fully reacted.
-
Mono-substituted intermediate: Only one of the bromine atoms has been replaced by the nucleophile (e.g., 4-substituted-6-bromopyrimidine). This impurity often has a polarity similar to the desired di-substituted product, making separation challenging.
-
Byproducts from side reactions: Depending on the reaction conditions and the nucleophile used, side reactions can lead to the formation of various impurities. For instance, with amine nucleophiles, over-alkylation or reaction with the solvent can sometimes occur.
Q2: How can I effectively monitor the progress of my reaction and identify impurities?
A2: Thin-Layer Chromatography (TLC) is the most effective and rapid method for monitoring your reaction. By spotting the reaction mixture alongside the starting material (this compound) and, if available, the expected product, you can track the consumption of the starting material and the formation of the product and any byproducts. Most pyrimidine derivatives are UV active and can be visualized under a UV lamp (254 nm).
Q3: My crude product is an oil and won't solidify. What should I do?
A3: "Oiling out" is a common problem that can be caused by several factors:
-
Residual Solvent: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) may be present. Try removing the solvent under high vacuum, possibly with gentle heating.
-
Mixture of Impurities: A significant amount of impurities can depress the melting point of your product, resulting in an oil. In this case, direct purification by column chromatography is recommended.
-
Product is an Oil at Room Temperature: The desired product may simply be a low-melting solid or an oil at room temperature.
Q4: My recrystallization yield is very low. How can I improve it?
A4: Low recovery after recrystallization is often due to:
-
Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even at low temperatures. Try to concentrate the filtrate by evaporating some solvent and cooling again to obtain a second crop of crystals.
-
Inappropriate solvent choice: The product may be too soluble in the chosen solvent even at low temperatures. Experiment with different solvents or a mixed solvent system.
-
Premature crystallization: If the solution cools too quickly, impurities can be trapped in the crystal lattice. Ensure slow cooling to promote the formation of pure crystals.
Troubleshooting Guides
Issue 1: Difficulty in Separating Mono-substituted from Di-substituted Product
Problem: The mono-substituted intermediate (e.g., 4-amino-6-bromopyrimidine) and the desired di-substituted product have very similar polarities, leading to poor separation on a silica gel column.
Solution: Column Chromatography Optimization
-
Solvent System Selection: The key to good separation is finding the right solvent system. Use TLC to screen various solvent mixtures. A common starting point for pyrimidine derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.
-
Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective than an isocratic (constant solvent composition) elution for separating closely related compounds. Start with a low polarity mobile phase to elute the less polar unreacted this compound, then gradually increase the proportion of the more polar solvent to separate the mono- and di-substituted products.
-
Alternative Adsorbents: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina (neutral or basic), which may offer different selectivity.
Experimental Protocol: Gradient Column Chromatography
-
TLC Analysis: Develop a TLC of your crude reaction mixture using different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal starting solvent system for your column should give the desired product an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the column. Alternatively, for compounds with low solubility, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.
-
Elution:
-
Begin elution with the low-polarity solvent mixture identified in your TLC analysis.
-
Gradually increase the proportion of the more polar solvent. For example, you can increase the ethyl acetate concentration by 5-10% every 50-100 mL of eluent.
-
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
| Compound Type | Typical Starting Eluent (Hexane:Ethyl Acetate) | Typical Final Eluent (Hexane:Ethyl Acetate) |
| This compound | 95:5 | - |
| Mono-substituted Product | 80:20 | 60:40 |
| Di-substituted Product | 60:40 | 40:60 |
| Note: These are starting points and should be optimized for your specific compounds using TLC. |
Issue 2: Product Fails to Crystallize During Recrystallization
Problem: After dissolving the crude product in a hot solvent and allowing it to cool, no crystals form, or the product "oils out".
Solution: Recrystallization Optimization
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seeding: Add a very small crystal of the pure product (a seed crystal) to the solution.
-
Reduce Solvent Volume: The solution may be too dilute. Carefully evaporate some of the solvent and allow it to cool again.
-
-
Use a Mixed Solvent System: This is often effective when a single solvent does not work well. Dissolve the compound in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[1]
Experimental Protocol: Mixed-Solvent Recrystallization
-
Solvent Selection: Choose a miscible solvent pair. Common pairs for pyrimidine derivatives include ethanol/water, methanol/water, and ethyl acetate/hexane.[2]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., ethanol or ethyl acetate).
-
Addition of Anti-solvent: While the solution is hot, slowly add the "poor" solvent (e.g., water or hexane) dropwise until you observe persistent cloudiness.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.
| Product Polarity | Good Solvent | Poor Solvent (Anti-solvent) |
| Polar | Ethanol, Methanol, Acetone | Water, Hexane, Diethyl ether |
| Non-polar | Dichloromethane, Ethyl Acetate | Hexane, Pentane |
| Note: The choice of solvents depends on the specific properties of your compound. |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound derivatives.
Caption: A decision-making workflow for troubleshooting the purification of this compound reaction products.
References
preventing protodeboronation in Suzuki reactions of pyrimidines
This technical support center is designed for researchers, scientists, and professionals in drug development to provide expert guidance on preventing protodeboronation during Suzuki-Miyaura cross-coupling reactions of pyrimidines. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reactions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem in the Suzuki coupling of pyrimidines?
A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of the pyrimidine boronic acid or its ester is cleaved and replaced by a carbon-hydrogen bond.[1] This reaction consumes the boronic acid reagent, leading to a reduced yield of the desired coupled product and the formation of a simple pyrimidine byproduct, which can complicate purification. Pyrimidine boronic acids, particularly 2-pyrimidinylboronic acids, are highly susceptible to this decomposition pathway due to the influence of the nitrogen atoms in the ring.[2]
Q2: What are the primary factors that promote protodeboronation in pyrimidine Suzuki reactions?
A2: Several factors can accelerate the rate of protodeboronation:
-
pH of the reaction medium: The pH is a critical factor influencing the stability of the boronic acid. For some heteroaromatic boronic acids, the maximum rate of decomposition is observed at neutral pH.[1]
-
Reaction Temperature: Higher temperatures generally increase the rate of protodeboronation.
-
Choice of Base: The type and concentration of the base are crucial. While a base is necessary for the catalytic cycle, strongly basic conditions can promote the undesired side reaction.[3]
-
Catalyst System: An inefficient catalyst system that results in a slow cross-coupling reaction will allow more time for protodeboronation to occur.
-
Water Content: The presence of water can facilitate protodeboronation by acting as a proton source.
Q3: How can I minimize protodeboronation?
A3: Several strategies can be employed to mitigate protodeboronation:
-
Use of Boronic Acid Derivatives: Protecting the boronic acid as an ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can increase stability.[2][4] These derivatives often act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction.[1]
-
Optimization of Reaction Conditions: Careful selection of the catalyst, ligand, base, and solvent is critical. Bulky, electron-rich phosphine ligands can promote efficient cross-coupling, outcompeting protodeboronation.[2]
-
Anhydrous Conditions: Whenever possible, running the reaction under anhydrous conditions can minimize the availability of protons for the side reaction.
-
Lower Reaction Temperatures: Using a more active catalyst that allows the reaction to proceed at a lower temperature can slow down the rate of decomposition.
Troubleshooting Guide
Problem: Significant formation of the protodeboronated pyrimidine byproduct is observed.
| Potential Cause | Suggested Solution |
| Unstable Boronic Acid | Switch to a more stable boronic acid derivative like a pinacol ester or a MIDA boronate . These are generally more resistant to premature decomposition. |
| Suboptimal Base | The choice of base is critical. Strong bases can accelerate protodeboronation. Screen weaker inorganic bases such as K₃PO₄ or K₂CO₃ . In some cases, fluoride bases like CsF may be beneficial. |
| High Reaction Temperature | High temperatures can favor the protodeboronation pathway. Try to lower the reaction temperature. This may require screening for a more active catalyst/ligand system that is efficient at lower temperatures. |
| Presence of Water | Water is a common proton source for this side reaction. Use anhydrous solvents and ensure all reagents and glassware are thoroughly dried. |
| Inefficient Catalysis | If the cross-coupling is slow, protodeboronation has more time to occur. Employ highly active catalyst systems , such as those with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands), to accelerate the desired reaction. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize yields obtained from screening various reaction components for the Suzuki coupling of dichloropyrimidines. This data can guide the selection of starting conditions for your specific system.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. | [5] |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. | [5] |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Moderate yield, improved over Pd₂(dba)₃. | [5] |
Table 2: Solvent Screening for the Suzuki Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid
| Solvent | Yield (%) | Notes | Source |
| 1,4-Dioxane | 71 | Good yield with Pd(PPh₃)₄. | [6] |
| THF | 45 | Moderate yield. | [6] |
| DMF | 32 | Lower yield compared to other solvents. | [6] |
| Methanol | 25 | Low yield. | [6] |
| 1,4-Dioxane/H₂O (2:1) | 80 | Optimal solvent mixture identified. | [6] |
Reaction Conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), Pd(PPh₃)₄ (5 mol%), solvent (7 mL), 60-100°C, 24 h.
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halogenated Pyrimidine with a Pyrimidine Boronic Acid Derivative
This protocol provides a starting point for the Suzuki coupling of a halogenated pyrimidine with a pyrimidine boronic acid or its derivative.
Materials:
-
Halogenated pyrimidine (1.0 equiv)
-
Pyrimidine boronic acid or derivative (1.0-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (0.5-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar, add the halogenated pyrimidine, the pyrimidine boronic acid derivative, the palladium catalyst, the ligand (if used), and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction to the desired temperature (e.g., 80-110 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[2]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can often accelerate the reaction, leading to shorter reaction times and potentially higher yields, even with lower catalyst loading.[5]
Procedure:
-
Combine the halogenated pyrimidine, pyrimidine boronic acid derivative, palladium catalyst, ligand (if necessary), and base in a microwave reaction vessel with a magnetic stir bar.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[2]
-
After cooling, work up the reaction as described in Protocol 1.
Visualizing the Process
To aid in troubleshooting and experimental design, the following diagrams illustrate key concepts and workflows.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 4,6-Dibromopyrimidine
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of catalyst selection for cross-coupling reactions involving 4,6-dibromopyrimidine. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when performing cross-coupling reactions with this compound?
A1: The primary challenges include achieving selective mono-substitution versus di-substitution, managing the reactivity of the C-Br bonds, and preventing catalyst inhibition by the nitrogen atoms in the pyrimidine ring. The positions of the bromine atoms (C4 and C6) are equivalent, making selective mono-arylation, -alkynylation, or -amination a significant hurdle without careful control of reaction conditions.
Q2: Which bromine on this compound is more reactive in cross-coupling reactions?
A2: In this compound, the two bromine atoms are electronically and sterically equivalent. Therefore, achieving selective mono-substitution requires careful control over stoichiometry and reaction conditions rather than relying on inherent differences in reactivity.
Q3: How can I favor mono-substitution over di-substitution?
A3: To favor mono-substitution, you can employ several strategies:
-
Stoichiometry: Use a slight excess of the boronic acid, alkyne, or amine coupling partner (e.g., 1.0-1.2 equivalents).
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity for mono-substitution.
-
Reaction Time: Carefully monitor the reaction progress and stop it once the desired mono-substituted product is maximized, before significant formation of the di-substituted product occurs.
-
Catalyst Loading: Using a lower catalyst loading can sometimes favor mono-substitution.
Q4: Can the nitrogen atoms in the pyrimidine ring inhibit the palladium catalyst?
A4: Yes, the lone pairs of electrons on the pyrimidine nitrogens can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of inactive complexes. The use of bulky ligands can often mitigate this issue by sterically shielding the palladium center.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use a fresh batch or a reliable source. For Pd(II) precatalysts, ensure complete reduction to the active Pd(0) species. Consider using a pre-activated Pd(0) catalyst like Pd(PPh₃)₄. |
| Catalyst Inhibition | The nitrogen atoms of the pyrimidine ring can inhibit the catalyst. Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which can help prevent catalyst poisoning.[1][2] |
| Poor Oxidative Addition | While C-Br bonds are generally reactive, issues can still arise. Increase the reaction temperature or screen different palladium precatalysts and ligands. More electron-rich ligands can facilitate oxidative addition. |
| Suboptimal Base or Solvent | The choice of base and solvent is critical. For Suzuki reactions, common bases include K₃PO₄ and K₂CO₃ in solvents like 1,4-dioxane or toluene/water mixtures. For Buchwald-Hartwig aminations, strong bases like NaOtBu or KOtBu are often used in ethereal or aromatic solvents. For Sonogashira couplings, amine bases like triethylamine or diisopropylethylamine are common. Screen different combinations to find the optimal conditions for your specific substrates. |
| Degradation of Reagents | Boronic acids can undergo protodeboronation, especially in the presence of water and base. Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) for increased stability. Ensure the purity of your amine or alkyne coupling partner. |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Mitigation Strategies |
| Di-substituted Product | Use of excess coupling partner, high reaction temperature, or prolonged reaction time. | Carefully control the stoichiometry of the coupling partner (1.0-1.2 eq.). Lower the reaction temperature and monitor the reaction closely to determine the optimal reaction time for mono-substitution. |
| Homocoupling of Boronic Acid (Suzuki) | Oxygen in the reaction mixture can promote homocoupling. | Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (argon or nitrogen). |
| Glaser Coupling (Sonogashira) | This is the homocoupling of the terminal alkyne, often promoted by the copper co-catalyst and oxygen.[3][4] | Run the reaction under strictly anaerobic conditions.[3][4] Consider using a copper-free Sonogashira protocol.[4][5] Slow addition of the alkyne to the reaction mixture can also minimize its concentration and thus reduce homocoupling.[5] |
| Hydrodehalogenation (Protodehalogenation) | The bromine atom is replaced by a hydrogen atom. | This can be promoted by certain bases and solvents. Try a different base or solvent combination. Lowering the reaction temperature may also help. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq.), the arylboronic acid (1.1 eq.), and a suitable base (e.g., K₃PO₄, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[6][7]
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane).[6][7]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Table 1: Example Catalyst Systems for Suzuki-Miyaura Coupling of Dihalopyrimidines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 | [6][8] |
| Pd(OAc)₂ | PPh₃ | K₃PO₄ | Not Specified | Not Specified | Reasonable | Not Specified |
| PdCl₂(dppf) | dppf | Na₂CO₃ | Toluene/H₂O | 100-120 | Good to Excellent | [9] |
General Procedure for Sonogashira Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 2-10 mol%).
-
Solvent and Base: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.2 eq.) dropwise.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion.
-
Work-up and Purification: Follow a standard aqueous work-up and purify by column chromatography.
Table 2: Common Conditions for Sonogashira Coupling
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Notes |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF/DMF | RT - 60 | Standard conditions, may require heating for less reactive bromides. |
| Pd(PPh₃)₄ | CuI | DIPEA | DMF | RT - 80 | DIPEA can sometimes improve yields. |
| Pd(OAc)₂/Ligand | None | Cs₂CO₃ | Acetonitrile | 80-100 | Example of copper-free conditions to avoid Glaser coupling. |
General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd-ligand pre-catalyst, 1-5 mol%), the phosphine ligand (e.g., XPhos, BINAP, 1.2-2.4 eq. relative to Pd), and the base (e.g., NaOtBu or KOtBu, 1.2-1.5 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture (e.g., 80-110 °C) until the starting material is consumed.
-
Work-up and Purification: After cooling, quench the reaction, perform an aqueous work-up, and purify the product by chromatography.
Table 3: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 |
| Pd-PEPPSI-IPr | - | K₂CO₃ | t-BuOH | 80 |
Visualizations
Caption: Catalyst selection workflow for cross-coupling with this compound.
Caption: Troubleshooting workflow for cross-coupling reactions with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. (Open Access) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies (2020) | Ayesha Malik | 18 Citations [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing Moisture-Sensitive Reactions Involving 4,6-Dibromopyrimidine
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with 4,6-dibromopyrimidine. Given its susceptibility to moisture, this guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your moisture-sensitive reactions.
Frequently Asked Questions (FAQs)
Q1: How should this compound be properly stored to prevent degradation?
A1: To maintain its integrity, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The storage area should be cool, dry, and dark to minimize exposure to moisture and light, which can cause degradation.
Q2: What are the visible signs of this compound degradation due to moisture?
A2: A noticeable change in the physical appearance of the compound, such as discoloration (e.g., turning from white/off-white to yellow or brown), clumping, or the formation of a sticky solid, can indicate degradation due to moisture exposure.
Q3: What is the likely product of this compound reacting with water?
A3: Based on the reactivity of similar dihalopyrimidines, this compound is expected to undergo hydrolysis in the presence of water, particularly under basic conditions. This reaction likely proceeds in a stepwise manner to replace the bromine atoms with hydroxyl groups, forming 4-bromo-6-hydroxypyrimidine and ultimately 4,6-dihydroxypyrimidine.
Q4: Can I use protic solvents for reactions involving this compound?
A4: The use of protic solvents, especially in the presence of a base, should be approached with caution. Protic solvents can serve as a source of protons, which can lead to protodebromination, an undesired side reaction where a bromine atom is replaced by a hydrogen atom.[1] If a protic solvent is necessary, ensure it is rigorously dried and consider using a milder base.
Q5: How does the reactivity of the two bromine atoms in this compound compare in cross-coupling reactions?
A5: The two bromine atoms at the 4 and 6 positions of the pyrimidine ring have similar reactivity due to the electronic nature of the ring. This can make achieving selective mono-substitution challenging, often resulting in a mixture of mono- and di-substituted products.[1] Careful control of reaction conditions, such as stoichiometry of reagents and reaction time, is crucial for achieving selectivity.
Troubleshooting Guides
Low or No Yield in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
| Potential Cause | Recommended Solution |
| Degradation of this compound | Use fresh, properly stored this compound. Confirm the purity of the starting material via techniques like NMR or melting point analysis before starting the reaction. |
| Catalyst Inhibition | The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation.[2] Consider using ligands that are more electron-rich and sterically hindered, such as SPhos or XPhos, which can help stabilize the active catalytic species.[2] |
| Inactive Catalyst | Ensure the palladium catalyst is in its active Pd(0) state. If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its reduction to Pd(0). Consider using a pre-formed Pd(0) catalyst. |
| Suboptimal Reaction Conditions | The choice of base, solvent, and temperature is critical. For Suzuki reactions, bases like K₂CO₃ or K₃PO₄ in a mixture of an aprotic solvent (e.g., dioxane, toluene) and water are common.[1] For Sonogashira reactions, an amine base like triethylamine or diisopropylamine is typically used.[3] Optimize these conditions for your specific substrate. |
| Protodebromination Side Reaction | This occurs when a bromine atom is replaced by a hydrogen atom and is often promoted by residual water or protic solvents.[1] Use anhydrous solvents and reagents, and perform the reaction under a strict inert atmosphere. |
| Homocoupling of Boronic Acid/Alkyne | This side reaction can be promoted by the presence of oxygen.[1] Thoroughly degas all solvents and the reaction mixture before adding the catalyst. |
Formation of Multiple Products
| Potential Cause | Recommended Solution |
| Di-substitution | The similar reactivity of the two bromine atoms can lead to the formation of the di-substituted product.[1] To favor mono-substitution, use a stoichiometric amount or a slight excess (e.g., 1.0-1.1 equivalents) of the coupling partner. Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is maximized. |
| Hydrolysis Products | If the reaction is run in the presence of water, especially with a base, hydrolysis of the C-Br bonds can occur, leading to hydroxylated byproducts. Use anhydrous conditions and reagents. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water or toluene/water mixture)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to 80-100°C and stir vigorously for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling of this compound
This protocol is a general guideline and may require optimization for specific terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., THF or DMF)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Saturated aqueous ammonium chloride solution
-
Brine
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at room temperature or heat as necessary (e.g., 50-80°C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® and wash with an organic solvent.
-
Wash the filtrate with a saturated aqueous ammonium chloride solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Proposed hydrolysis pathway of this compound.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: General experimental workflow for Sonogashira coupling.
References
Technical Support Center: Scale-Up of Reactions with 4,6-Dibromopyrimidine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up of chemical reactions involving 4,6-dibromopyrimidine. The information is presented in a question-and-answer format to address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions with this compound?
A1: When working with this compound on a larger scale, it is crucial to be aware of its toxicological profile. It is harmful if swallowed and can cause serious eye damage.[1][2] Key safety precautions during scale-up include:
-
Containment: Use a well-ventilated fume hood or a glovebox to minimize inhalation risks.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]
-
Exothermic Reactions: Be aware that palladium-catalyzed cross-coupling reactions can be exothermic. Implement temperature monitoring and have a cooling system in place to prevent thermal runaways.
-
Waste Disposal: Dispose of all waste containing this compound and its derivatives according to institutional and local regulations.[5]
Q2: How does the reactivity of the two bromine atoms on this compound influence scale-up strategies for mono-substitution reactions?
A2: The two bromine atoms on the pyrimidine ring have different reactivities, which can be exploited for selective mono-substitution. However, controlling selectivity on a larger scale can be challenging. The regioselectivity of reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations is influenced by factors such as the catalyst, ligand, base, and reaction temperature. For instance, in related dichloropyrimidines, the 4-position is generally more reactive towards Suzuki coupling.[6] When scaling up, careful control of stoichiometry and reaction conditions is essential to minimize the formation of di-substituted byproducts.
Q3: What are the key considerations for choosing a suitable solvent for scaled-up palladium-catalyzed cross-coupling reactions with this compound?
A3: Solvent selection is critical for a successful and safe scale-up. Key considerations include:
-
Solubility: Ensure that this compound, the coupling partner, and the catalyst are sufficiently soluble in the chosen solvent system to ensure a homogeneous reaction mixture.
-
Boiling Point: A solvent with a boiling point that allows for an appropriate reaction temperature while minimizing the need for high-pressure equipment is ideal.
-
Safety: Avoid solvents with high toxicity or flammability where possible.
-
Work-up: Choose a solvent that facilitates easy product isolation and purification. For example, a water-immiscible solvent can simplify the work-up procedure.
-
Common Solvents: Toluene, dioxane, and THF are commonly used for Suzuki and Buchwald-Hartwig reactions.[3][7] For some Suzuki couplings of related dichloropyrimidines, a mixture of toluene, ethanol, and water has been shown to be effective.[6]
Q4: How does the choice of base impact the scalability of Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions?
A4: The choice of base is crucial for both reactivity and handling on a large scale.
-
Strength: The base must be strong enough to facilitate the catalytic cycle but not so strong as to cause degradation of the starting materials or product.
-
Solubility: Insoluble inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often used and can be easily filtered off during work-up.[6][7] However, their insolubility can lead to stirring issues and inconsistent reaction rates on a larger scale.
-
Homogeneous Bases: Soluble organic bases can sometimes provide more consistent results in scaled-up reactions.[8]
-
Safety: Strong bases like sodium tert-butoxide (NaOtBu) are effective but are also pyrophoric and require careful handling, especially on a large scale.
Troubleshooting Guides
Issue 1: Low or Stagnant Conversion in a Scaled-Up Suzuki-Miyaura Coupling
Potential Causes:
-
Catalyst Deactivation: The nitrogen atoms of the pyrimidine ring can coordinate with the palladium catalyst, leading to deactivation.[7] This issue can be exacerbated at a larger scale due to longer reaction times and potential for impurities.
-
Poor Mass Transfer: In heterogeneous reaction mixtures (e.g., with an insoluble base), inefficient stirring in a large reactor can lead to poor contact between reactants, hindering the reaction rate.
-
Impure Starting Materials: Impurities in this compound or the boronic acid can poison the catalyst.
-
Insufficient Degassing: Residual oxygen can oxidize the active Pd(0) catalyst.
Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
Consider using a higher catalyst loading (e.g., increase from 1 mol% to 3-5 mol%).
-
Switch to a more robust ligand that is less prone to deactivation. For electron-deficient heteroaryl halides, electron-rich and sterically hindered phosphine ligands are often effective.
-
-
Improve Mass Transfer:
-
Ensure the reactor's stirring mechanism is adequate for the scale and viscosity of the reaction mixture.
-
Consider using a phase-transfer catalyst if working in a biphasic system.
-
-
Ensure Purity of Reagents:
-
Use high-purity this compound and boronic acid. Consider recrystallizing or purifying the starting materials if necessary.
-
-
Thorough Degassing:
-
Implement a robust degassing procedure for the solvent and the reaction mixture, such as multiple vacuum/inert gas cycles or sparging with an inert gas.
-
Issue 2: Poor Regioselectivity and Formation of Di-substituted Byproduct in a Mono-amination Reaction
Potential Causes:
-
Incorrect Stoichiometry: Inaccurate measurement of reagents on a large scale can lead to an excess of the amine, driving the reaction towards di-substitution.
-
High Reaction Temperature: Higher temperatures can increase the rate of the second substitution reaction.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the mono-substituted product is formed will favor the formation of the di-substituted product.
Troubleshooting Steps:
-
Precise Stoichiometric Control:
-
Carefully control the stoichiometry of the amine coupling partner, typically using a slight excess (e.g., 1.1 equivalents).
-
-
Optimize Reaction Temperature:
-
Lower the reaction temperature to favor the mono-substitution. A temperature optimization study may be necessary.
-
-
Reaction Monitoring:
-
Closely monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC-MS). Quench the reaction once the desired mono-substituted product is maximized.
-
Quantitative Data
| Scale (mmol) | Reaction Time (min) | Yield of Mono-substituted Product | Unreacted Starting Material |
| 0.5 | 15 | 68% | Not reported |
| 4.0 | 15 | 53% | 30% |
| 4.0 | 20 | 74% | 19% |
| Adapted from a study on 2,4-dichloropyrimidine.[9] |
This data suggests that a direct scale-up may result in a lower yield, but adjusting the reaction time can help to improve the outcome.[9]
Experimental Protocols
Example Protocol: Scaled-Up Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Hypothetical)
This protocol is a hypothetical example for a scaled-up reaction and should be optimized for specific laboratory and equipment conditions.
Materials:
-
This compound (100 g, 0.42 mol, 1.0 equiv)
-
Phenylboronic acid (56.5 g, 0.46 mol, 1.1 equiv)
-
Palladium(II) acetate (0.94 g, 4.2 mmol, 0.01 equiv)
-
Triphenylphosphine (2.2 g, 8.4 mmol, 0.02 equiv)
-
Potassium carbonate (174 g, 1.26 mol, 3.0 equiv)
-
Toluene (1 L)
-
Water (250 mL)
Procedure:
-
Reactor Setup: To a 2 L jacketed glass reactor equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Inerting: Seal the reactor and purge with nitrogen for 30 minutes.
-
Solvent Addition: Add toluene and water to the reactor via a cannula or addition funnel.
-
Heating and Reaction: Begin stirring and heat the reaction mixture to 80 °C. Monitor the internal temperature closely. Maintain the reaction at 80 °C for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by HPLC or TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with brine (2 x 200 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in scaled-up Suzuki coupling.
Caption: Key considerations for scaling up chemical reactions.
References
- 1. CN105859636A - Synthesis method of 4,6-dichloropyrimidine with 4,6-dihydroxypyrimidine serving as midbody - Google Patents [patents.google.com]
- 2. US3974166A - Process for the manufacture of bromopyridines - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 5. (Open Access) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies (2020) | Ayesha Malik | 18 Citations [scispace.com]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 4,6-Dibromopyrimidine and 4,6-Dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4,6-dibromopyrimidine and 4,6-dichloropyrimidine, two key heterocyclic building blocks in medicinal chemistry and materials science. The selection of the appropriate dihalopyrimidine is critical for synthetic efficiency, and this document aims to inform that decision by presenting a comparative analysis based on established principles of organic chemistry and available experimental data.
Introduction: The Role of Halogen Substitution in Pyrimidine Reactivity
The pyrimidine core is an electron-deficient heterocycle, making it susceptible to nucleophilic attack and an excellent scaffold for modification via cross-coupling reactions. The nature of the halogen substituents at the 4 and 6 positions significantly influences the reactivity of the molecule. This guide will focus on three of the most common and synthetically useful transformations: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Sonogashira coupling.
In general, the reactivity of aryl halides is dictated by two primary factors: the strength of the carbon-halogen bond and the electronegativity of the halogen. For palladium-catalyzed cross-coupling reactions, the bond strength is a dominant factor, leading to a reactivity trend of I > Br > Cl. Conversely, in nucleophilic aromatic substitution, the electronegativity of the halogen plays a more significant role in stabilizing the intermediate, often resulting in a reactivity order of F > Cl > Br > I.
dot
Caption: Reactivity comparison of 4,6-dihalopyrimidines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. In this reaction, the oxidative addition of the palladium catalyst to the carbon-halogen bond is often the rate-determining step. The weaker carbon-bromine bond in this compound compared to the carbon-chlorine bond in 4,6-dichloropyrimidine leads to a higher reactivity for the bromo-substituted compound. This generally translates to milder reaction conditions (lower temperatures, shorter reaction times) and potentially higher yields for this compound.
| Feature | This compound | 4,6-Dichloropyrimidine |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄, Pd(OAc)₂/ligand |
| Typical Base | K₂CO₃, K₃PO₄ | K₂CO₃, K₃PO₄ |
| Typical Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O | Dioxane/H₂O, Toluene/EtOH/H₂O |
| Typical Temperature | Room Temp. to 80 °C | 70 °C to 100 °C |
| Reported Yields | Moderate to High (inferred) | Moderate to Good (60-90%)[1][2] |
Experimental Protocol: Suzuki-Miyaura Coupling of 4,6-Dichloropyrimidine
This protocol is adapted from a reported procedure for the mono-arylation of a substituted 4,6-dichloropyrimidine.[1]
Materials:
-
5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane
-
Distilled Water
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-(4-bromophenyl)-4,6-dichloropyrimidine, arylboronic acid, and K₃PO₄.
-
Add 1,4-dioxane and distilled water (typically in a 4:1 to 10:1 ratio).
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 70-80 °C and stir for 18-22 hours.
-
Monitor the reaction progress by a suitable technique such as TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
dot
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. Similar to the Suzuki coupling, the reactivity is largely dependent on the ease of oxidative addition of the palladium catalyst to the C-X bond. Therefore, this compound is expected to be more reactive than 4,6-dichloropyrimidine in Sonogashira couplings. This allows for the use of milder conditions and can be advantageous when dealing with sensitive functional groups.
| Feature | This compound | 4,6-Dichloropyrimidine |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI |
| Typical Base | Et₃N, DIPEA | Et₃N, DIPEA |
| Typical Solvent | THF, DMF, Acetonitrile | THF, DMF, Acetonitrile |
| Typical Temperature | Room Temp. to 60 °C | 50 °C to 100 °C |
| Reported Yields | Good to Excellent (inferred) | Moderate to Good (for related pyrimidines)[3] |
Experimental Protocol: Sonogashira Coupling of a Dihalopyrimidine Derivative
This is a general protocol for the Sonogashira coupling of a dihalopyrimidine with a terminal alkyne.
Materials:
-
4,6-Dihalopyrimidine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
CuI (10 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous THF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 4,6-dihalopyrimidine, Pd(PPh₃)₄, and CuI.
-
Add anhydrous THF, followed by triethylamine.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature or heat to 50-60 °C, monitoring by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions on electron-deficient rings like pyrimidine, the rate-determining step is typically the nucleophilic attack to form a resonance-stabilized intermediate (Meisenheimer complex). The high electronegativity of chlorine stabilizes this intermediate more effectively than bromine, which can lead to a slightly higher or comparable reactivity for 4,6-dichloropyrimidine. However, the difference in reactivity is often not as pronounced as in cross-coupling reactions. The choice between the two may therefore depend more on the specific nucleophile and desired reaction conditions.
| Feature | This compound | 4,6-Dichloropyrimidine |
| Relative Reactivity | Lower or Similar | Higher or Similar |
| Typical Nucleophiles | Amines, Alkoxides, Thiolates | Amines, Alkoxides, Thiolates |
| Typical Base | K₂CO₃, DIPEA, or excess nucleophile | K₂CO₃, DIPEA, or excess nucleophile |
| Typical Solvent | DMF, DMSO, NMP, Alcohols | DMF, DMSO, NMP, Alcohols |
| Typical Temperature | Room Temp. to 140 °C | Room Temp. to 120 °C |
| Reported Yields | Good to High (for related systems)[4] | Good to High[5] |
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general procedure for the mono-amination of a 4,6-dihalopyrimidine.
Materials:
-
4,6-Dihalopyrimidine (1.0 equiv)
-
Amine (1.1-2.0 equiv)
-
Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 equiv)
-
Anhydrous DMF or NMP
Procedure:
-
In a sealed tube or microwave vial, dissolve the 4,6-dihalopyrimidine in the chosen anhydrous solvent.
-
Add the amine and the base.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring. Microwave irradiation can often reduce reaction times.
-
Monitor the reaction until completion by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify by column chromatography or recrystallization.
dot
Caption: SNAr reaction pathway on pyrimidine.
Conclusion
The choice between this compound and 4,6-dichloropyrimidine is highly dependent on the intended synthetic transformation. For palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira, This compound is the more reactive substrate, often allowing for milder reaction conditions. In contrast, for nucleophilic aromatic substitution reactions, 4,6-dichloropyrimidine may exhibit slightly higher or comparable reactivity. It is important to note that while these general trends hold true, the optimal choice will always be influenced by the specific coupling partners, catalyst system, and desired reaction outcome. Researchers should consider these factors carefully when designing their synthetic routes.
References
- 1. mdpi.com [mdpi.com]
- 2. (Open Access) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies (2020) | Ayesha Malik | 18 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. 6-bromopurine nucleosides as reagents for nucleoside analogue synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Palladium Catalysts for Pyrimidine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry, with pyrimidine scaffolds present in a vast array of biologically active compounds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for the synthesis of substituted pyrimidines. The choice of the palladium catalyst system, comprising a palladium precursor and a ligand, is critical to the success of these transformations, influencing reaction yields, selectivity, and substrate scope. This guide provides a comparative overview of common palladium catalysts for pyrimidine coupling, supported by experimental data and detailed protocols.
Palladium Catalyst Performance in Suzuki-Miyaura Coupling of Pyrimidines
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The choice of palladium catalyst is paramount, especially when dealing with challenging substrates like chloropyrimidines. Below is a comparison of various palladium catalysts for the coupling of 2,4-dichloropyrimidine with phenylboronic acid.
| Catalyst System | Ligand | Base | Solvent | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane | 24 | 71 | [1] |
| Pd₂(dba)₃ | None | K₂CO₃ | 1,4-Dioxane | 24 | 2 | |
| Pd₂(dba)₃·CHCl₃ | None | K₂CO₃ | 1,4-Dioxane | 24 | 35 | [1] |
| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | 1,4-Dioxane | 24 | 36 | |
| Pd(dppf)Cl₂·CH₂Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane | 24 | 70 | [1] |
| Pd(OAc)₂ | (PCy₃)₂ | K₂CO₃ | 1,4-Dioxane | 24 | 26 | |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | 1,4-Dioxane | 24 | 46 |
Reaction Conditions: 2,4-dichloropyrimidine (1 equiv), phenylboronic acid (1.2 equiv), base (2 equiv), catalyst (3 mol%), solvent, 100 °C.
In a separate study, various allyl-based palladium precatalysts were compared for the Suzuki-Miyaura coupling of 2-chloro-4,6-dimethoxypyrimidine with benzo[b]furan-2-boronic acid.
| Precatalyst | Ligand | Base | Solvent | Yield (%) | Reference |
| (η³-allyl)PdCl(L) | XPhos | K₂CO₃ | MeOH/THF | ~85 | [2] |
| (η³-crotyl)PdCl(L) | XPhos | K₂CO₃ | MeOH/THF | ~80 | [2] |
| (η³-cinnamyl)PdCl(L) | XPhos | K₂CO₃ | MeOH/THF | ~90 | [2] |
| Yale Precatalyst | XPhos | K₂CO₃ | MeOH/THF | >95 | [2] |
Reaction Conditions: 2-chloro-4,6-dimethoxypyrimidine (0.3 M), benzo[b]furan-2-boronic acid (0.45 M), base (0.6 M), precatalyst (0.0003 M), MeOH/THF (2:1).
Palladium Catalyst Performance in Buchwald-Hartwig Amination of Pyrimidines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of a bulky, electron-rich phosphine ligand is crucial for high efficiency. Below is a representative comparison of common catalyst systems for the amination of halo-heterocycles.
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Substrates (Aryl Halide + Amine) | Typical Yield (%) | Reference |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 0.17 | Haloarenes + Various Amines | Good to Excellent | [3] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | Haloarenes + Various Amines | High | [3] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | - | - | Haloarenes + Various Amines | High | [3] |
| PdCl₂(PPh₃)₂ | Xantphos | NaOt-Bu | Toluene | Reflux | - | 2-chloropyrimidine derivatives + anilines | Moderate to Good | [4] |
Experimental Protocols
Microwave-Assisted Suzuki-Miyaura Coupling of a Halopyrimidine
This protocol is a general starting point and may require optimization for specific substrates.[5]
Materials:
-
Halogenated pyrimidine (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.0-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, 1-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
Procedure:
-
To a microwave reaction vessel equipped with a magnetic stir bar, add the pyrimidine derivative, the coupling partner, the palladium catalyst, the ligand (if used), and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination of a Halopyrimidine
This is a generalized procedure based on common literature practices.[3][4]
Materials:
-
Halopyrimidine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., X-Phos, 4 mol%)
-
Strong base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the palladium precursor, the phosphine ligand, and the base.
-
Add the halopyrimidine and the amine to the tube.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed, as monitored by GC or TLC.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: A typical experimental workflow for screening palladium catalysts in pyrimidine coupling.
Caption: Logical relationship of catalyst components to reaction performance.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Validation Guide to Synthesized 4,6-Dibromopyrimidine Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the rigorous validation of synthesized compounds is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive comparison of 4,6-dibromopyrimidine derivatives with alternative pyrimidine-based compounds, supported by experimental data from various studies. The focus is on the validation of their synthesis, characterization, and biological activity, offering a valuable resource for those working in medicinal chemistry and oncology.
Performance Comparison of Pyrimidine Derivatives
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The introduction of bromine atoms at the 4 and 6 positions of the pyrimidine ring can significantly influence the compound's physicochemical properties and biological activity, often enhancing its interaction with target proteins through halogen bonding.[1]
The following table summarizes the performance of various synthesized pyrimidine derivatives, including their yields and biological activities, to provide a comparative overview.
| Compound Class | Specific Derivative | Synthesis Yield (%) | Biological Activity (IC50) | Target | Reference |
| 4,6-Disubstituted Pyrimidines | 4-(4-((2,4-Dimethoxyphenyl)-sulfonyl)-piperazin-1-yl)-6-(thiophen-3-yl)-pyrimidine | 65-80% | µM range | MARK4 | [4][5] |
| 4-(4-((4-Nitrophenyl)sulfonyl)-piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine | 65-80% | µM range | MARK4 | [4][5] | |
| 4,6-Diarylpyrimidines | N-(2-(4,6-bis(4-methoxyphenyl)pyrimidin-yl)propan-2-yl)methanesulfonamide | 44% | Not specified (High binding affinity to PIK3γ) | PI3Kγ | [6] |
| N-(2-(4-(4-chlorophenyl)-6-phenylpyrimidin-2-yl)propan-2-yl)-methanesulfon-amide | 87% | Not specified (High binding affinity to PIK3γ) | PI3Kγ | [6] | |
| 4,6-Dihydrazone Pyrimidines | Compound 10a | Not specified | 9.00 µM (BGC-823), 6.70 µM (BEL-7402) | Antitumor | [7] |
| Compound 10f | Not specified | 7.66 µM (MCF-7), 7.89 µM (BEL-7402) | Antitumor | [7] | |
| Pyridothienopyrimidines | Compound 3a | Not specified | 1.17 µM (HepG-2), 2.79 µM (MCF-7) | EGFR | [8] |
| Compound 9b | Not specified | 1.27 µM (HepG-2), 10.80 µM (MCF-7) | EGFR | [9] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are protocols for key experiments related to the synthesis and characterization of 4,6-disubstituted pyrimidine derivatives.
General Synthesis of 4,6-Disubstituted Pyrimidine Derivatives
A common synthetic route involves a multi-step process starting with a nucleophilic aromatic substitution (SNAr) reaction, followed by a Suzuki-Miyaura coupling and subsequent functionalization.[4][5]
-
Nucleophilic Aromatic Substitution: 4,6-dichloropyrimidine is reacted with a protected piperazine in the presence of a base like triethylamine (TEA) in a solvent such as isopropanol.[4][5]
-
Suzuki-Miyaura Coupling: The resulting intermediate undergoes a palladium-catalyzed cross-coupling reaction with a boronic acid derivative (e.g., 3-thienylboronic acid) to introduce a substituent at the 6-position.[4][5]
-
Deprotection and Functionalization: The protecting group (e.g., Boc) is removed, and the final derivatives are obtained by reacting the product with various substituted arylsulfonyl chlorides.[4][5]
Analytical Validation Techniques
The structural confirmation of synthesized compounds is typically achieved using a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical structure of the synthesized compounds.[6][10][11] Samples are dissolved in a deuterated solvent, and spectra are recorded on a spectrometer.[11]
-
Mass Spectrometry (MS): This technique is employed to determine the molecular weight and fragmentation pattern of the derivatives.[6][11]
-
High-Performance Liquid Chromatography (HPLC): A validated RP-HPLC method can be used for the quantification and purity assessment of the synthesized compounds.[12] A typical method involves a C18 column with a mobile phase consisting of a mixture of methanol and water.[12]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) help in visualizing complex processes and relationships.
Caption: A generalized synthetic workflow for 4,6-disubstituted pyrimidine derivatives.
Many 4,6-disubstituted pyrimidines exhibit their anticancer effects by inhibiting protein kinases, which are key components of cellular signaling pathways.[1][6] For instance, some derivatives have shown high inhibitory potency against phosphoinositide 3-kinases (PI3Ks), which are crucial in oncology.[6]
Caption: Inhibition of the PI3K signaling pathway by 4,6-diaryl-substituted pyrimidine derivatives.
The validation of an analytical method is a systematic process to ensure its suitability for the intended purpose.[13][14]
Caption: A generalized workflow for the validation of an analytical method.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]
- 5. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme - Arabian Journal of Chemistry [arabjchem.org]
- 10. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. jchr.org [jchr.org]
- 13. benchchem.com [benchchem.com]
- 14. dcvmn.org [dcvmn.org]
Spectroscopic Analysis for the Confirmation of 4,6-Dibromopyrimidine Product Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of 4,6-dibromopyrimidine, a crucial building block in the development of novel therapeutics, necessitates rigorous structural confirmation. This guide provides a comprehensive comparison of spectroscopic techniques to unequivocally identify the target product and differentiate it from potential starting materials and byproducts. Detailed experimental protocols and comparative data are presented to aid researchers in their analytical endeavors.
Comparative Spectroscopic Data
The formation of this compound can be confirmed by a unique combination of signals across various spectroscopic platforms. The following tables summarize the expected and comparative data for the target product, a common starting material (4,6-dichloropyrimidine), and the parent pyrimidine molecule.
Table 1: ¹H NMR Spectral Data
| Compound | H-2 | H-5 |
| This compound (Predicted) | ~8.9 ppm (s) | ~7.6 ppm (s) |
| 4,6-Dichloropyrimidine[1] | 8.82 ppm (s) | 7.46 ppm (s) |
| Pyrimidine[2] | 9.26 ppm (s) | 7.36 ppm (t) |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Multiplicity is denoted as (s) for singlet and (t) for triplet.
Table 2: ¹³C NMR Spectral Data
| Compound | C-2 | C-4, C-6 | C-5 |
| This compound (Predicted) | ~160 ppm | ~125 ppm | ~123 ppm |
| 4,6-Dichloropyrimidine[3] | 159.2 ppm | 161.8 ppm | 121.5 ppm |
| Pyrimidine[4] | 157.4 ppm | 157.4 ppm | 121.9 ppm |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Exact Mass [M]⁺ | Key Fragmentation Pattern |
| This compound | C₄H₂Br₂N₂[5] | 235.8585 u[5] | Isotopic pattern for two bromine atoms (M, M+2, M+4) |
| 4,6-Dichloropyrimidine | C₄H₂Cl₂N₂[6] | 147.9595 u[6] | Isotopic pattern for two chlorine atoms (M, M+2, M+4) |
| Pyrimidine | C₄H₄N₂[4] | 80.0374 u[4] | Loss of HCN |
Table 4: Infrared (IR) Spectroscopy Data
| Compound | Key Absorption Bands (cm⁻¹) | Functional Group Assignment |
| This compound (Predicted) | ~1550, ~1400, ~700-800 | C=N stretching, C-C stretching, C-Br stretching |
| 4,6-Dichloropyrimidine | ~1560, ~1410, ~750-850 | C=N stretching, C-C stretching, C-Cl stretching |
| Pyrimidine[7] | ~1570, ~1467, ~1402 | C=N stretching, C-C stretching (ring modes) |
Experimental Protocols
Accurate data acquisition is paramount for reliable product confirmation. The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the dried product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Typically, 16-32 scans are sufficient to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
-
Reference the spectrum to the solvent peaks.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
In the ion source, the sample is vaporized and ionized by a beam of electrons (typically 70 eV).
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating the mass spectrum. Pay close attention to the molecular ion peak and the characteristic isotopic pattern of bromine.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Place a small amount of the solid product directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum, typically in the range of 4000-400 cm⁻¹. The instrument software will automatically subtract the background spectrum.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic confirmation of this compound.
Caption: Workflow for the spectroscopic confirmation of this compound.
References
- 1. 4,6-Dichloropyrimidine(1193-21-1) 1H NMR spectrum [chemicalbook.com]
- 2. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 3. 4,6-Dichloropyrimidine(1193-21-1) 13C NMR spectrum [chemicalbook.com]
- 4. Pyrimidine | C4H4N2 | CID 9260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C4H2Br2N2 | CID 20085404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
Comparative Guide to the Biological Activity of 4,6-Disubstituted Pyrimidine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The 4,6-disubstituted pyrimidine motif, in particular, serves as a versatile template for the development of potent kinase inhibitors, leveraging its unique structural and electronic properties to target key enzymes in cellular signaling pathways. This guide provides a comparative analysis of 4,6-diarylpyrimidine analogs, focusing on their activity as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two critical targets in oncology.
Mechanism of Action: Targeting EGFR and VEGFR-2 Signaling
EGFR and VEGFR-2 are receptor tyrosine kinases (RTKs) that play pivotal roles in cancer cell proliferation, survival, angiogenesis, and metastasis. Dysregulation of these pathways is a common feature in many solid tumors. The 4,6-diarylpyrimidine analogs discussed here are designed to compete with ATP for binding to the kinase domain of these receptors, thereby inhibiting the downstream signaling cascades that promote tumor growth.
Comparative Biological Activity
A recent study synthesized a series of novel 4,6-diarylpyrimidines and evaluated their antiproliferative activity against a panel of four human cancer cell lines. The most potent compounds from this screen were then assessed for their direct inhibitory activity against EGFR and VEGFR-2 kinases. The data below summarizes the findings for a selection of these analogs, with the well-established EGFR inhibitor Erlotinib and the multi-kinase inhibitor Sorafenib included for comparison.[1]
Table 1: Antiproliferative Activity (GI₅₀, nM) of 4,6-Diarylpyrimidine Analogs [1]
| Compound ID | R¹ | R² | R³ | GI₅₀ (nM)* |
| 14 | 4-OMe | 3,4-di-OMe | H | 33 |
| 17 | 4-Cl | 3,4-di-OMe | H | 25 |
| 19 | 4-F | 3,4-di-OMe | H | 28 |
| 22 | 4-OMe | 3-OMe | 4-OMe-benzyl | 22 |
| 25 | 4-F | 3-OMe | 4-OMe-benzyl | 27 |
| 29 | 4-Cl | 3,4-di-OMe | 4-OMe-benzyl | 24 |
| Erlotinib | - | - | - | 33 |
*GI₅₀ is the average concentration required to inhibit cell growth by 50% across four cancer cell lines (HCT-116, MCF-7, HepG2, PC3).
Table 2: In Vitro Kinase Inhibition (IC₅₀, nM) for Lead Compounds [1]
| Compound ID | EGFR IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) |
| 14 | 2.11 | 3.52 |
| 17 | 1.87 | 2.15 |
| 19 | 2.05 | 2.76 |
| 22 | 0.98 | 1.15 |
| 25 | 1.10 | 1.88 |
| 29 | 1.05 | 1.60 |
| Erlotinib | 1.02 | >1000 |
| Sorafenib | - | 0.17 |
The data indicates that compounds 22 and 29 are particularly potent, exhibiting strong antiproliferative activity with GI₅₀ values of 22 nM and 24 nM, respectively.[1] Their efficacy is supported by potent, dual inhibition of both EGFR and VEGFR-2 at the nanomolar level, distinguishing them from the more EGFR-selective Erlotinib.[1]
Experimental Protocols
The following are detailed methodologies for the key assays used to generate the data presented above.
1. Antiproliferative Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability and proliferation.[2][3]
Methodology:
-
Cell Plating: Harvest and count cancer cells. Seed the cells into 96-well flat-bottom plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the 4,6-dibromopyrimidine analogs in culture medium. Remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Erlotinib).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[2] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2] Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of >650 nm).[2]
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to calculate the GI₅₀ (or IC₅₀) value.
2. In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)
This assay quantifies the ability of a compound to inhibit the phosphorylation activity of a specific kinase using a purified, recombinant enzyme. A common method is the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.[5]
Methodology:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 2 mM DTT).[6] Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in the kinase buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the test compound dilutions. Add the recombinant kinase (e.g., EGFR-TK) to each well (except "no enzyme" controls) and pre-incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.[5]
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution containing the kinase-specific substrate (e.g., a biotinylated peptide) and ATP. The ATP concentration should ideally be at its apparent Kₘ for the kinase to ensure accurate and comparable IC₅₀ values.[5][7]
-
Incubation: Allow the reaction to proceed for a set time (e.g., 40-60 minutes) at room temperature.
-
Detection: Stop the reaction by adding a detection mix. This mix typically contains a labeled antibody that recognizes the phosphorylated substrate (e.g., a Europium-labeled anti-phosphotyrosine antibody) and a fluorescent acceptor (e.g., Streptavidin-Allophycocyanin) that binds the biotinylated peptide.
-
Data Acquisition: After a final incubation period, read the plate on a TR-FRET enabled microplate reader. The signal is proportional to the amount of substrate phosphorylation.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls. Determine the IC₅₀ values by plotting percent inhibition versus the log of inhibitor concentration and fitting the data to a dose-response curve.
References
- 1. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. atcc.org [atcc.org]
- 5. benchchem.com [benchchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Site-Selectivity in Dihalopyrimidine Cross-Coupling: A Comparative Guide
For researchers, scientists, and drug development professionals, the selective functionalization of dihalopyrimidines is a critical step in the synthesis of a vast array of biologically active molecules. The inherent electronic and steric properties of the pyrimidine ring often lead to challenges in controlling the site of cross-coupling reactions. This guide provides a comprehensive comparison of methodologies for achieving site-selectivity at either the C2 or C4 position of 2,4-dihalopyrimidines, supported by experimental data and detailed protocols.
The pyrimidine scaffold is a ubiquitous motif in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The ability to selectively introduce substituents at specific positions is paramount for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. Historically, cross-coupling reactions on unsubstituted 2,4-dihalopyrimidines have predominantly favored substitution at the C4 position.[1][2][3][4] This preference is attributed to the greater electrophilicity and lower C-Hal bond dissociation energy at this position.[5] However, recent advances have provided strategies to overcome this inherent reactivity and achieve selective functionalization at the C2 position, opening new avenues for chemical space exploration.
Conventional C4-Selectivity: The Path of Least Resistance
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Stille reactions, typically exhibit a strong preference for the C4 position of 2,4-dihalopyrimidines. This selectivity is robust across a range of coupling partners and reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for C-C bond formation. In the case of 2,4-dichloropyrimidine, the reaction with aryl and heteroaryl boronic acids consistently yields the C4-substituted product in good to excellent yields.[6][7] Microwave irradiation has been shown to significantly accelerate this transformation, allowing for short reaction times and low catalyst loadings.[6]
Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination is a powerful tool. While reports on the site-selectivity with dihalopyrimidines are less common than for Suzuki couplings, the general trend for amination of similar dihaloheterocycles often favors the position analogous to C4. However, catalyst and ligand choice can play a crucial role in determining the regiochemical outcome.[8]
Stille Coupling
The Stille coupling, utilizing organostannanes, also demonstrates a preference for the C4 position in 2,4-dihalopyrimidines. The reactivity order has been established as C4 > C5-Br > C2-Cl in 5-bromo-2,4-dichloropyrimidine, highlighting the pronounced reactivity of the C4 position.[9]
Inverting the Selectivity: Accessing the C2 Position
The selective functionalization of the C2 position has long been a synthetic challenge.[2] Recently, a breakthrough was achieved in the C-S cross-coupling of 2,4-dichloropyrimidine with thiols. This method utilizes a specific palladium(II) precatalyst supported by a bulky N-heterocyclic carbene (NHC) ligand to achieve high C2-selectivity.[2][10][11] This represents a significant departure from the nearly 1500 previously reported palladium-catalyzed cross-couplings that favored C4.[2][10]
The choice of the precatalyst is critical for this unconventional selectivity, as competing C4-selective nucleophilic aromatic substitution (SNAr) can be a significant side reaction.[2][10][11] This C2-selective thiolation is effective with a range of primary thiols and thiophenols.[2][10][11]
Comparative Data Summary
The following table summarizes the site-selectivity observed in various cross-coupling reactions of 2,4-dihalopyrimidines.
| Coupling Reaction | Dihalopyrimidine | Coupling Partner | Catalyst System | Predominant Selectivity | Reference |
| Suzuki-Miyaura | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | C4 | [6] |
| Suzuki-Miyaura | 2,4-Dichloropyrimidine | Aryl/Heteroaryl boronic acids | Pd(OAc)₂ / SPhos / K₃PO₄ | C4 | [7] |
| Stille | 2,4-Dichloropyrimidine | (Tributylstannyl)benzene | Pd(PPh₃)₂Cl₂ | C4 | [9] |
| C-S Coupling | 2,4-Dichloropyrimidine | 4-Methylbenzenethiol | (IPr*)Pd(acac)Cl | C2 | [2] |
| C-S Coupling | 2,4-Dichloropyrimidine | Thiophenols, Alkyl thiols | (t-Bu-indenyl)PdCl(IPent) | C2 | [1] |
Experimental Protocols
General Procedure for C4-Selective Suzuki-Miyaura Coupling[6]
A mixture of 2,4-dichloropyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol), and Na₂CO₃ (2.0 mmol) in a 4:1 mixture of DME/H₂O (5 mL) is subjected to microwave irradiation at 120 °C for 15 minutes. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for C2-Selective C-S Coupling[2]
To a solution of 2,4-dichloropyrimidine (1.0 mmol) and the corresponding thiol (1.1 mmol) in THF (5 mL) is added NaOt-Bu (1.2 mmol). The mixture is stirred at room temperature for 5 minutes, followed by the addition of the palladium precatalyst (IPr*)Pd(acac)Cl (0.03 mmol). The reaction is stirred at room temperature for the specified time. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The residue is purified by flash chromatography.
Factors Influencing Site-Selectivity
The regiochemical outcome of cross-coupling reactions on dihalopyrimidines is a delicate interplay of several factors. Understanding these factors is key to rationally designing selective transformations.
Caption: Factors influencing site-selectivity in dihalopyrimidine cross-coupling.
Experimental Workflow
A typical experimental workflow for optimizing site-selective cross-coupling reactions is outlined below.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Kinetics of Nucleophilic Substitution on 4,6-Dibromopyrimidine and its Analogs
For researchers and professionals in drug development, understanding the kinetics of nucleophilic aromatic substitution (SNAr) on pyrimidine scaffolds is crucial for the rational design and synthesis of novel therapeutic agents. This guide provides a comparative analysis of the reactivity of 4,6-dibromopyrimidine, contextualized with data from related dihalopyrimidine derivatives. Due to a scarcity of direct kinetic studies on this compound, this guide extrapolates its expected reactivity based on established principles of SNAr reactions on heterocyclic systems and compares it with analogues like 4,6-dichloropyrimidine and 2,4-dichloropyrimidine.
Reactivity of Dihalopyrimidines: A Comparative Overview
The susceptibility of the pyrimidine ring to nucleophilic attack is significantly influenced by the positions of the halogen substituents and the overall electronic landscape of the molecule. The carbon atoms at the 4 and 6 positions are generally more electrophilic than the C2 position. This heightened reactivity is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate, as it can be delocalized onto both ring nitrogen atoms.
While specific kinetic data for this compound is not extensively available in the literature, its reactivity can be inferred from studies on analogous compounds. The following table summarizes qualitative and quantitative data on the reactivity of various dihalopyrimidines, providing a basis for comparison.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Observations & Notes |
| 4,6-Dichloropyrimidine | Piperidine | Ethanol | 20 | Not Reported | Undergoes facile monosubstitution. |
| 2,4-Dichloropyrimidine | Various Amines | Dioxane/Water | 50 | Not Reported | C4 substitution is generally favored over C2. |
| 2-Chloropyrimidine | Piperidine | Ethanol | 40 | 1.8 x 10⁻⁴ | Provides a baseline for monosubstituted pyrimidines.[1] |
| 2,4,6-Trichloropyrimidine | Piperidine | Ethanol | 20 | Not Reported | The C2 position is the most reactive, followed by C4 and C6.[1] |
| This compound (Expected) | Piperidine | Ethanol | 20 | - | Reactivity is expected to be similar to or slightly lower than 4,6-dichloropyrimidine. |
The Role of the Leaving Group: Bromine vs. Chlorine vs. Fluorine
In the context of SNAr reactions, the nature of the leaving group plays a pivotal role in determining the reaction rate. Contrary to SN1 and SN2 reactions at sp³ hybridized carbons, the typical order of leaving group ability in SNAr is F > Cl ≈ Br > I.[2][3] This trend is because the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex, which is accelerated by a more electronegative halogen that increases the electrophilicity of the carbon atom.
Therefore, it is anticipated that the reactivity of 4,6-dihalopyrimidines will follow the trend: 4,6-difluoropyrimidine > 4,6-dichloropyrimidine ≈ this compound. The similar reactivity of chloro and bromo derivatives is a common observation in SNAr reactions.
Experimental Protocols for Kinetic Studies
To facilitate further research in this area, a detailed methodology for a typical kinetic study of the reaction between a dihalopyrimidine and an amine nucleophile using UV-Vis spectroscopy is provided below.
Objective: To determine the second-order rate constant for the reaction between this compound and a nucleophile (e.g., piperidine) in a given solvent and at a specific temperature.
Materials:
-
This compound
-
Piperidine (or other nucleophile)
-
Anhydrous solvent (e.g., ethanol, acetonitrile)
-
Thermostatted UV-Vis spectrophotometer with a multi-cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Syringes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent.
-
Prepare a series of stock solutions of the nucleophile at different concentrations (e.g., 1 x 10⁻² M, 2 x 10⁻² M, 5 x 10⁻² M) in the same solvent.
-
-
Kinetic Measurements:
-
Set the spectrophotometer to the desired temperature.
-
Record the UV-Vis spectrum of the this compound solution and the product (if available) to determine a suitable wavelength for monitoring the reaction. This is typically the wavelength where the product absorbs significantly, and the reactant has minimal absorbance.
-
For each kinetic run, pipette a known volume of the this compound solution into a quartz cuvette.
-
Place the cuvette in the thermostatted cell holder of the spectrophotometer and allow it to equilibrate.
-
Initiate the reaction by injecting a small, known volume of the nucleophile stock solution into the cuvette and mix rapidly.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (where the nucleophile concentration is in large excess), the observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order exponential decay or rise equation.
-
Plot the calculated k_obs values against the corresponding concentrations of the nucleophile.
-
The second-order rate constant (k₂) is determined from the slope of this linear plot.
-
Visualizing Reaction Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the general SNAr mechanism and a typical experimental workflow.
Caption: General mechanism for nucleophilic aromatic substitution on this compound.
Caption: Experimental workflow for a kinetic study of SNAr on a pyrimidine substrate.
Conclusion
While direct kinetic data for nucleophilic substitution on this compound remains a gap in the current literature, a strong predictive framework can be established based on the well-documented reactivity of analogous dihalopyrimidines. The C4 and C6 positions are expected to be highly susceptible to nucleophilic attack, with a reaction rate comparable to that of 4,6-dichloropyrimidine. Further experimental investigation, following the protocols outlined in this guide, is encouraged to quantify the reactivity of this important synthetic intermediate and expand the kinetic landscape of pyrimidine chemistry for drug discovery and development.
References
Evaluating the Efficiency of Different Bases in 4,6-Dibromopyrimidine Reactions: A Comparative Guide
In the realm of synthetic organic chemistry, particularly in the development of novel pharmaceuticals and functional materials, pyrimidine scaffolds are of paramount importance. The functionalization of these heterocycles often relies on palladium-catalyzed cross-coupling reactions. The choice of base is a critical parameter that can significantly influence the efficiency, selectivity, and overall success of these transformations. This guide provides a comparative evaluation of various bases used in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions involving 4,6-dibromopyrimidine and related dihalopyrimidines, supported by experimental data from the literature.
Data Presentation: Comparison of Bases in Cross-Coupling Reactions
The following tables summarize the performance of different bases in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with dihalopyrimidine substrates. The data has been compiled from various studies to provide a comparative overview. It is important to note that reaction conditions such as catalyst, ligand, solvent, and temperature can also significantly impact the outcome.
Table 1: Efficiency of Various Bases in Suzuki-Miyaura Reactions of Dihalopyrimidines
| Base | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) | Notes |
| K₃PO₄ | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | 70-80 | ~60-90 | Often provides good to excellent yields for arylation of dichloropyrimidines.[1][2] |
| K₂CO₃ | Pd(OAc)₂/SPhos | Toluene | 100 | ~80-95 | A commonly used and effective base for a range of substrates. |
| Na₂CO₃ | Pd(PPh₃)₄ | DMF/H₂O | 90 | ~98 | Reported to be highly effective in certain Suzuki-Miyaura couplings.[3] |
| Cs₂CO₃ | Pd₂(dba)₃/XPhos | 1,4-Dioxane | 100 | ~90-99 | Known for the "caesium effect," often enhancing reactivity, especially with challenging substrates. |
| Et₃N (Triethylamine) | Pd(PPh₃)₄ | Toluene | 100 | Moderate | Generally less effective than inorganic bases in many Suzuki-Miyaura reactions. |
Table 2: Efficiency of Various Bases in Buchwald-Hartwig Amination of Dihalopyrimidines
| Base | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) | Notes |
| NaOt-Bu | Pd₂(dba)₃/XPhos | Toluene | 100 | High | A strong, non-nucleophilic base, widely used and highly effective.[4] |
| KOt-Bu | Pd(OAc)₂/X-Phos | Toluene | 100 | Good to Excellent | Another strong base that is very effective in these aminations.[5] |
| LiHMDS | Pd₂(dba)₃/BrettPhos | THF | 80 | High | Offers good functional group tolerance.[6] |
| K₃PO₄ | Pd(OAc)₂/DavePhos | 1,4-Dioxane | 110 | Moderate to Good | A weaker base that can be used for substrates sensitive to stronger bases. |
| Cs₂CO₃ | Pd(OAc)₂/XPhos | Toluene | 110 | Low (Dehalogenation) | Can lead to side reactions like dehalogenation in some systems.[5] |
| DBU | Pd(OAc)₂/XantPhos | Toluene | 110 | Moderate | An organic base that can be an alternative in certain contexts.[7] |
Table 3: Efficiency of Various Bases in Sonogashira Coupling of Dihalopyrimidines
| Base | Catalyst/Co-catalyst | Solvent | Temperature (°C) | Yield (%) | Notes |
| Et₃N (Triethylamine) | Pd(PPh₃)₂Cl₂/CuI | THF | 65 | High | A very common and effective base for Sonogashira reactions. |
| Piperidine | Pd(PPh₃)₂Cl₂/CuI | DMF | 50 | High | Often used in combination with Et₃N or on its own. |
| Cs₂CO₃ | Pd(CH₃CN)₂Cl₂/cataCXium A | 2-MeTHF | Room Temp | Good to Excellent | Effective in copper-free Sonogashira reactions.[8] |
| K₂CO₃ | Pd(PPh₃)₄/CuI | Acetonitrile | 80 | Good | A solid inorganic base that can be used as an alternative to amine bases. |
| DBU | Pd(PPh₃)₂Cl₂/CuI | Toluene | 90 | Moderate | Can be employed, but yields may be lower compared to standard amine bases. |
Experimental Protocols
Detailed experimental procedures are essential for the successful replication of synthetic methods. Below are representative protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, adapted for a generic this compound substrate.
1. General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk tube, this compound (1.0 mmol), the arylboronic acid (1.1 mmol for mono-arylation or 2.2 mmol for di-arylation), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₃PO₄, 2.0 mmol) are combined.
-
Inert Atmosphere: The tube is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Solvent Addition: Degassed solvent (e.g., 1,4-dioxane/water, 4:1, 10 mL) is added via syringe.
-
Reaction: The mixture is stirred and heated to the desired temperature (e.g., 80-100 °C) and monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
2. General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a flame-dried Schlenk tube are added this compound (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Inert Atmosphere: The tube is sealed and purged with an inert gas.
-
Solvent Addition: Anhydrous, degassed toluene (10 mL) is added.
-
Reaction: The reaction mixture is heated with stirring (e.g., at 100 °C) until the starting material is consumed, as indicated by TLC or LC-MS analysis.
-
Work-up: After cooling, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: The residue is purified by column chromatography.
3. General Procedure for Sonogashira Coupling
-
Reaction Setup: In a Schlenk tube, this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%) are placed under an inert atmosphere.
-
Solvent and Reagent Addition: Anhydrous, degassed solvent (e.g., THF or DMF, 10 mL) and the base (e.g., triethylamine, 3.0 mmol) are added. The terminal alkyne (1.1 mmol) is then added dropwise.
-
Reaction: The reaction is stirred at the appropriate temperature (e.g., room temperature to 65 °C) and monitored for completion.
-
Work-up: The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with water and brine.
-
Purification: The organic layer is dried and concentrated, and the crude product is purified by chromatography.
Mandatory Visualization
The following diagrams illustrate the general experimental workflow and the catalytic cycle for a typical palladium-catalyzed cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Generalized palladium catalytic cycle for cross-coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. (Open Access) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies (2020) | Ayesha Malik | 18 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of the 4,6-Dibromopyrimidine Scaffold in Modern Drug Discovery: A Comparative Guide
The pyrimidine ring, a fundamental heterocycle in nucleic acids, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its ability to engage in various biological interactions has made it a cornerstone in the development of numerous therapeutic agents. Among its halogenated derivatives, 4,6-dibromopyrimidine serves as a versatile building block, enabling the synthesis of a diverse array of bioactive molecules. This guide provides a comparative overview of the applications of the 4,6-disubstituted pyrimidine core in drug discovery, with a focus on its use in developing kinase inhibitors for oncology and neurodegenerative diseases, as well as its emerging role in antiviral and antibacterial therapies. We present a comparison with alternative scaffolds, supported by experimental data, and provide detailed experimental protocols for key biological assays.
Kinase Inhibitors: A Dominant Application
The 4,6-disubstituted pyrimidine scaffold has been extensively utilized in the design of kinase inhibitors, which are crucial in cancer therapy and are increasingly being explored for neurodegenerative disorders. The two substituents at the 4 and 6 positions allow for fine-tuning of the molecule's affinity and selectivity for the target kinase.
Anticancer Applications
A multitude of 4,6-disubstituted pyrimidine derivatives have been synthesized and evaluated as potent anticancer agents by targeting various protein kinases involved in cell proliferation, survival, and angiogenesis.
Comparative Analysis of 4,6-Disubstituted Pyrimidine-Based Kinase Inhibitors
| Compound ID/Series | Target Kinase(s) | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Alternative Scaffold Inhibitor | Alternative Inhibitor IC50 (nM) |
| Compound 12a | Aurora A / Aurora B | 309 / 293 | HCT-116 | 1.31 | Alisertib (MLN8237) | Aurora A: 1.2 |
| Compound 8b | VEGFR2 / FGFR1 | % Inhibition @ 10µM: 82.2% / 101.0% | A549, KG-1 | Moderate | Lenvatinib | VEGFR2: 4, FGFR1: 22 |
| Diaryl Pyrimidines | PI3Kγ | - | - | - | Idelalisib | PI3Kδ: 2.5 |
| Compound 14 | MARK4 | 7520 | - | - | OTSSP167 | MARK4: 1.54 µM (IC50) |
Signaling Pathway: PI3K/Akt/mTOR
The Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that is frequently dysregulated in cancer. 4,6-disubstituted pyrimidines have been explored as inhibitors of PI3K isoforms.
Applications in Neurodegenerative Diseases
The role of kinases in the pathology of neurodegenerative diseases, such as Alzheimer's disease, has led to the investigation of kinase inhibitors as potential therapeutics. Microtubule Affinity-Regulating Kinase 4 (MARK4) is one such target implicated in Alzheimer's pathology.
Comparative Analysis of MARK4 Inhibitors
| Compound ID | Scaffold | MARK4 IC50 (µM) | Reference |
| Compound 14 | 4,6-Disubstituted Pyrimidine | 7.52 | [1] |
| MARK4 inhibitor 1 | Not specified | 1.54 | [2] |
| MARK4 inhibitor 3 | Not specified | 1.01 | [3] |
Antiviral Applications: Targeting HIV Reverse Transcriptase
Diarylpyrimidines (DAPYs), a class of 4,6-disubstituted pyrimidines, have been successfully developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infections. These compounds bind to an allosteric pocket of the reverse transcriptase enzyme, inhibiting its function.
Comparative Analysis of Pyrimidine-Based HIV-1 NNRTIs
| Compound ID | Scaffold | Anti-HIV-1 Activity (EC50, µM) | Target | Alternative NNRTI | Alternative EC50 (µM) |
| Compound 8b | 4,6-Diarylpyrimidine | 0.049 | HIV-1 Reverse Transcriptase | Nevirapine | 0.097 |
| Compound 8d | 4,6-Diarylpyrimidine | 0.381 | HIV-1 Reverse Transcriptase | Delavirdine | 0.55 |
Antibacterial Applications
The this compound scaffold has also been investigated for its potential as a source of new antibacterial agents. Derivatives have been synthesized and tested against various bacterial strains, demonstrating a promising avenue for future research.
Antibacterial Activity of Pyrimidine Derivatives
| Compound Series | Bacterial Strain | MIC (µg/mL) | Alternative Antibiotic | Alternative MIC (µg/mL) |
| S-substituted 4,6-dibromo-2-mercaptobenzimidazoles | Staphylococcus aureus | 0.78 - 50 | Nitrofurantoin | Varies |
| S-substituted 4,6-dibromo-2-mercaptobenzimidazoles | Escherichia coli | >100 | Nitrofurantoin | Varies |
| Dihydropyrimidine Derivatives | Escherichia coli | 32 - 64 | - | - |
| Dihydropyrimidine Derivatives | Pseudomonas aeruginosa | 32 - 64 | - | - |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the comparison of drug candidates. Below are representative methodologies for key assays.
General Protocol for In Vitro Kinase Inhibition Assay (e.g., PI3K Assay)
-
Preparation of Reagents :
-
Kinase Buffer: 20 mM TRIS-HCl (pH 7.4), 150 mM NaCl, 1 mM DTT.
-
ATP/MgCl2 Solution: 20 mM MgCl2 and 0.2 mM ATP in Kinase Buffer.
-
Enzyme Solution: Dilute the target kinase (e.g., PI3K) to the desired concentration in Kinase Buffer.
-
Substrate Solution: Prepare the lipid substrate (e.g., PIP2) in the appropriate buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the 4,6-disubstituted pyrimidine compounds and alternative inhibitors in DMSO.
-
-
Assay Procedure :
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the enzyme solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of the ATP/MgCl2 and substrate mixture.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection :
-
Detect the product formation using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures ADP production.
-
Read the plate on a microplate reader.
-
-
Data Analysis :
-
Normalize the data to the vehicle control.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
-
General Protocol for Cell Viability (MTT) Assay
-
Cell Seeding :
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment :
-
Treat the cells with serial dilutions of the test compounds or a vehicle control (DMSO).
-
-
Incubation :
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation :
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization :
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement :
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
-
Experimental and Drug Discovery Workflow
The development of drugs based on the this compound scaffold typically follows a structured workflow from initial synthesis to preclinical evaluation.
Conclusion
The this compound scaffold has proven to be a highly valuable and versatile starting point for the development of a wide range of therapeutic agents. Its application is most prominent in the field of oncology, particularly in the design of kinase inhibitors, where the disubstituted nature of the pyrimidine ring allows for precise structure-activity relationship studies and optimization of potency and selectivity. Furthermore, its utility in the development of antiviral and antibacterial agents highlights its broad potential in addressing various infectious diseases. The comparative data presented in this guide demonstrates that while derivatives of this compound can achieve high potency, the field is competitive, with numerous alternative scaffolds also showing excellent efficacy. Future research will likely focus on exploring novel substitutions on the pyrimidine ring to improve pharmacokinetic properties and overcome drug resistance, as well as expanding the application of this privileged scaffold to new and challenging biological targets.
References
Safety Operating Guide
Proper Disposal of 4,6-Dibromopyrimidine: A Guide for Laboratory Professionals
The proper disposal of 4,6-Dibromopyrimidine is critical for ensuring laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. According to aggregated GHS information, it is harmful if swallowed and causes serious eye damage.[1] Therefore, strict adherence to safety protocols is mandatory when handling this chemical.
Key Hazard Information:
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P317, P330, P501 |
| Serious Eye Damage | H318: Causes serious eye damage | P280, P305+P354+P338, P317 |
This data is based on aggregated GHS information and may not be exhaustive. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all local, state, and federal regulations. Improper disposal can lead to environmental contamination and legal repercussions.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials such as gloves, weighing papers, and empty containers, as hazardous waste.
-
Segregate this waste from non-hazardous materials to prevent cross-contamination.
-
-
Containerization:
-
Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include the appropriate hazard symbols.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.
-
-
Engage a Licensed Waste Disposal Company:
-
The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[2]
-
Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
-
Documentation:
-
Maintain detailed records of the waste generated, including the quantity, date of generation, and disposal manifest provided by the waste disposal company.
-
Under no circumstances should this compound be disposed of down the drain or in regular trash. [3]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guide provides a framework for the safe and compliant disposal of this compound. Always prioritize safety and consult with your institution's environmental health and safety (EHS) department for specific guidance and protocols.
References
Personal protective equipment for handling 4,6-Dibromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4,6-Dibromopyrimidine, a key reagent in various research and development applications. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. Based on available safety data for this compound and its structural analogs, it is known to be corrosive, an irritant, harmful if swallowed, and capable of causing serious eye damage.[1] Therefore, stringent use of appropriate Personal Protective Equipment (PPE) is mandatory.
Recommended Personal Protective Equipment (PPE)
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles or Face Shield | Must be worn at all times. A face shield is recommended when handling larger quantities or when there is a splash hazard.[2][3] |
| Skin/Body | Chemical-resistant Lab Coat | A flame-retardant lab coat should be worn and fully buttoned to provide maximum skin coverage.[4][5] |
| Hands | Chemical-resistant Gloves | Disposable nitrile gloves are suitable for short-term protection.[4][5] For prolonged contact, consider double-gloving or using gloves with higher chemical resistance. Always inspect gloves for integrity before use. |
| Respiratory | Respirator | All handling of this compound powder should be conducted in a certified chemical fume hood to avoid inhalation of dust.[4][6] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator is required.[7][8] |
| Feet | Closed-toe Shoes | Shoes that completely cover the foot are required in the laboratory.[4][5] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure risk.
-
Preparation : Before handling, ensure that a safety shower and eyewash station are easily accessible. The work area, preferably within a chemical fume hood, should be clean and uncluttered.
-
Weighing and Transfer :
-
Perform all weighing and transfers of solid this compound within a chemical fume hood to contain any dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) and handle them carefully to avoid generating dust.
-
Close the container tightly immediately after use.
-
-
In Case of a Spill :
-
Evacuate the immediate area.
-
Wear the appropriate PPE, including respiratory protection if necessary.
-
Cover the spill with an inert absorbent material.
-
Carefully sweep or scoop the material into a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
-
Personal Hygiene :
Disposal Plan: Managing this compound Waste
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[13]
-
Waste Segregation :
-
Collect all solid waste, including contaminated gloves, weighing paper, and pipette tips, in a clearly labeled, sealed, and chemically compatible container designated for "Halogenated Organic Solid Waste."[13]
-
Liquid waste containing this compound should be collected in a separate, leak-proof container labeled "Halogenated Organic Liquid Waste."[13]
-
-
Labeling :
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., corrosive, irritant).[3]
-
-
Storage :
-
Store sealed and labeled waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[14]
-
-
Arranging for Disposal :
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C4H2Br2N2 | CID 20085404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. hazmatschool.com [hazmatschool.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. This compound, 1G | Labscoop [labscoop.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
